Leucomyosuppressin
Description
Structure
2D Structure
Properties
CAS No. |
106884-19-9 |
|---|---|
Molecular Formula |
C59H84N16O15 |
Molecular Weight |
1257.4 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)/t36?,37-,38+,39+,40-,41?,42-,43-,47-,48-/m0/s1 |
InChI Key |
RFZUUYLDHNDZQI-XOHVDFTBSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC(CCCN=C(N)N)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XDVDHVFLRF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucomyosuppressin; p-Glu-asp-val-asp-his-val-phe-leu-arg-phe-NH2; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Leucomyosuppressin: A Technical Guide
An in-depth examination of the pioneering work that unveiled a key myoinhibitory neuropeptide in insects.
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Leucomyosuppressin, a pivotal neuropeptide in insect physiology. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context, the intricate experimental protocols, and the logical framework that led to the elucidation of this molecule.
Introduction: The Dawn of Myoinhibitory Peptide Discovery
The study of insect neuroendocrinology has been instrumental in understanding the complex regulation of physiological processes in this diverse class of organisms. A significant milestone in this field was the identification of neuropeptides capable of modulating muscle activity. Among these, the myoinhibitory peptides play a crucial role in regulating visceral muscle contractions. This compound stands as a landmark discovery in this family of neuropeptides.
Isolated from the head extracts of the cockroach Leucophaea maderae, this compound was the first insect neuropeptide demonstrated to inhibit the spontaneous contractions of the visceral muscle, specifically the hindgut. Its discovery opened new avenues for investigating the neural control of gut peristalsis and other muscle functions in insects. This guide revisits the original research that brought this important signaling molecule to light.
The Bioassay: A Window into Biological Activity
The foundation of isolating a bioactive molecule lies in a robust and sensitive bioassay. For this compound, the spontaneous rhythmic contractions of the isolated hindgut of the cockroach, Leucophaea maderae, served as the biological indicator. This preparation is highly sensitive to myotropic peptides, exhibiting either stimulatory or inhibitory responses.
Experimental Protocol: Hindgut Bioassay
Objective: To measure the myoinhibitory activity of fractions obtained during the purification process.
Materials:
-
Adult cockroaches (Leucophaea maderae)
-
Insect saline solution
-
Dissection tools (forceps, scissors)
-
Petri dish
-
Isotonic transducer
-
Physiological recorder (e.g., polygraph)
-
Micropipettes
Methodology:
-
An adult cockroach is decapitated and dissected to expose the digestive tract.
-
The hindgut is carefully excised and transferred to a Petri dish containing insect saline.
-
The anterior end of the hindgut is secured to a fixed point in an organ bath, while the posterior end is attached to an isotonic transducer.
-
The organ bath is continuously perfused with fresh insect saline to maintain tissue viability.
-
The hindgut is allowed to equilibrate until regular, spontaneous contractions are observed and recorded by the physiological recorder.
-
Aliquots of the fractions to be tested are added to the organ bath.
-
A decrease in the amplitude or frequency of the spontaneous contractions is indicative of myoinhibitory activity.
-
The degree of inhibition is quantified and used to guide the purification process.
The Isolation and Purification of this compound
The isolation of this compound from a complex biological matrix like insect head extracts required a multi-step purification strategy. The process, guided by the hindgut bioassay, involved a series of chromatographic techniques to progressively enrich the active peptide.
Experimental Workflow
The following diagram illustrates the logical flow of the purification process, from the initial extraction to the isolation of the pure peptide.
Detailed Methodologies
Step 1: Tissue Extraction
-
Heads from adult Leucophaea maderae were collected and frozen.
-
The frozen heads were homogenized in a solution of acetone, water, and hydrochloric acid (40:6:1, v/v/v).
-
The homogenate was centrifuged at high speed to pellet the tissue debris.
-
The supernatant, containing the crude peptide extract, was collected.
-
The acetone was removed from the supernatant by evaporation under reduced pressure.
Step 2: Solid-Phase Extraction
-
The aqueous crude extract was passed through a Sep-Pak C18 cartridge.
-
The cartridge was washed with 0.1% trifluoroacetic acid (TFA) in water to remove salts and hydrophilic impurities.
-
The peptides were eluted with a solution of 60% acetonitrile in 0.1% TFA.
-
The eluate was concentrated by evaporation.
Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) A series of RP-HPLC steps were employed to purify this compound to homogeneity. Each step utilized a different gradient of acetonitrile in 0.1% TFA to resolve the complex mixture of peptides. The fractions were collected and assayed for myoinhibitory activity on the cockroach hindgut.
-
HPLC Stage 1 (Initial Separation): A shallow gradient was used to achieve a broad separation of the peptides in the Sep-Pak eluate.
-
HPLC Stage 2 (Intermediate Purification): The active fractions from the first HPLC run were pooled and subjected to a second round of HPLC with a different, slower gradient to further resolve the active peak.
-
HPLC Stage 3 (Final Purification): A final HPLC step, often with an isocratic or very shallow gradient elution, was used to isolate the pure this compound.
Purification Summary
While the original publication's detailed quantitative data is not available, the following table provides an illustrative summary of a typical neuropeptide purification process, highlighting the expected trends in total activity, specific activity, and yield.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | 1000 | 10000 | 10 | 100 | 1 |
| Sep-Pak C18 | 100 | 8000 | 80 | 80 | 8 |
| HPLC Step 1 | 10 | 6000 | 600 | 60 | 60 |
| HPLC Step 2 | 1 | 4000 | 4000 | 40 | 400 |
| HPLC Step 3 | 0.1 | 2000 | 20000 | 20 | 2000 |
Note: The values in this table are illustrative and represent a hypothetical purification scheme.
Structure Elucidation: Unveiling the Molecular Identity
Once a pure peptide was obtained, the next critical step was to determine its primary structure.
Amino Acid Analysis
A sample of the purified peptide was hydrolyzed in 6N HCl, and the resulting free amino acids were quantified using an amino acid analyzer. This provided the relative ratios of the constituent amino acids.
Edman Degradation Sequencing
The primary sequence of the amino acids was determined using automated Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified by HPLC.
Mass Spectrometry
Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular weight of the intact peptide. This information was crucial for confirming the amino acid sequence and identifying any post-translational modifications, such as the N-terminal pyroglutamic acid and the C-terminal amidation, which are common in neuropeptides and block Edman degradation.
The combined results of these analyses revealed the primary structure of this compound to be:
pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂
Synthesis and Confirmation
To definitively confirm the determined structure, the peptide was chemically synthesized. The synthetic peptide was then compared to the native this compound in terms of its retention time on RP-HPLC and its biological activity in the hindgut bioassay. The identical chemical and biological properties of the synthetic and native peptides provided unequivocal proof of the correct structure.
Signaling and Functional Context
While the initial discovery focused on its myoinhibitory effects on the hindgut, subsequent research has shown that this compound is part of a larger family of FMRFamide-related peptides and is involved in various physiological processes.
Conclusion
The discovery and isolation of this compound was a seminal achievement in insect neurobiology. The meticulous application of bioassay-guided purification and state-of-the-art analytical techniques for the time laid the groundwork for the identification of numerous other insect neuropeptides. This work not only provided a specific molecular tool for studying gut motility in insects but also contributed significantly to our broader understanding of neuropeptide function and diversity. The methodologies detailed in this guide continue to be relevant and form the basis of modern peptidomics research.
A Technical Guide to Leucomyosuppressin: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-like peptide (FaLP) family, first isolated from the cockroach Leucophaea maderae. It is a potent myoinhibitory peptide, playing a crucial role in regulating muscle contractions, particularly in visceral systems of various insect species. This technical guide provides a comprehensive overview of the amino acid sequence, structural characteristics, and known physiological functions of this compound. It includes a summary of quantitative pharmacological data, detailed experimental protocols for its study, and diagrams of its proposed signaling pathway and experimental workflows. This document is intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and insecticide development.
Amino Acid Sequence and Physicochemical Properties
This compound is a decapeptide with a pyroglutamic acid (pGlu) residue at the N-terminus and an amidated C-terminus. These modifications are common in neuropeptides and contribute to their stability by protecting against degradation by aminopeptidases and carboxypeptidases.
The canonical amino acid sequence of this compound is:
pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂ [1]
This sequence can be represented using the single-letter code as: pQDVDHVFLRFa .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₉H₈₄N₁₆O₁₅ | [2] |
| Molecular Weight | 1257.4 g/mol | [2] |
| Canonical SMILES | CC(C)C--INVALID-LINK--C(=O)N">C@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C(CC3=CN=CN3)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]4CCC(=O)N4 | [2] |
| InChI Key | RFZUUYLDHNDZQI-XOHVDFTBSA-N | [2] |
| N-terminus | Pyroglutamic Acid (pGlu) | [1] |
| C-terminus | Phenylalaninamide | [1] |
Structure
Primary Structure
The primary structure is the linear sequence of amino acids, pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂. This sequence is highly conserved among different insect species where it has been identified.
Secondary and Tertiary Structure
As of late 2025, no experimentally determined three-dimensional structure of this compound has been deposited in the Protein Data Bank (PDB). Due to its relatively short length and lack of disulfide bridges, LMS is a highly flexible peptide in aqueous solution.[2] Computational modeling and NMR spectroscopy in membrane-mimicking environments (like dodecylphosphocholine micelles) would be required to determine its likely conformation when interacting with its receptor. The flexibility of the peptide is a significant barrier to generating a stable 3D conformer.[2]
Biological Function and Pharmacology
This compound is primarily characterized as a myoinhibitory peptide, meaning it suppresses or reduces the frequency and amplitude of muscle contractions. Its effects are most pronounced on visceral muscles, such as those of the digestive tract and reproductive system.
Key Functions:
-
Inhibition of Gut Peristalsis: LMS potently inhibits the spontaneous contractions of the foregut and hindgut in cockroaches and other insects.[3][4] This action is thought to play a role in regulating feeding behavior; by slowing gut motility, LMS may contribute to feelings of satiety.[3]
-
Cardioinhibition: In some species, LMS has been shown to reduce the frequency of heartbeat.[4]
-
Neuromodulation: LMS can act at the neuromuscular junction to inhibit the evoked release of neurotransmitters, thereby reducing muscle excitability.[1]
Table 2: Quantitative Pharmacological Data for this compound
| Species | Tissue/Assay System | Pharmacological Parameter | Value | Reference(s) |
| Blattella germanica | Foregut and Hindgut Contraction | ED₅₀ | ~ 1 x 10⁻¹⁰ M | [3] |
| Leucophaea maderae | Foregut Contraction | Inhibitory Threshold | 1 x 10⁻¹¹ M | [4] |
| Leucophaea maderae | Hindgut Contraction | Inhibitory Threshold | 3 x 10⁻¹¹ M | [4] |
| Leucophaea maderae | Foregut and Hindgut Contraction | Concentration for Max. Response | 2.4 x 10⁻⁸ M | [4] |
| Tenebrio molitor | Neuromuscular Junction | Effective Concentration | Submicromolar | [1] |
Signaling Pathway
As a member of the FMRFamide-like peptide family, this compound is known to act via a G-protein coupled receptor (GPCR).[3] While the specific LMS receptor has not been definitively cloned and characterized in all species, the general mechanism involves the activation of intracellular second messenger cascades. The inhibitory actions of LMS suggest it may couple to a Gαi or Gαo subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Alternatively, or in parallel, it may modulate intracellular calcium (Ca²⁺) levels through pathways involving phospholipase C (PLC) and inositol trisphosphate (IP₃).[3]
References
- 1. This compound, a novel insect neuropeptide, inhibits evoked transmitter release at the mealworm neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Select Neuropeptides and their G-Protein Coupled Receptors in Caenorhabditis Elegans and Drosophila Melanogaster [frontiersin.org]
A Technical Guide to the Identification of Leucomyosuppressin Precursor Protein and Gene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomyosuppressin (LMS) is a myoinhibitory neuropeptide belonging to the FMRFamide-related peptide (FaRP) superfamily, known for its role in suppressing muscle contractility in invertebrates. The identification and characterization of the LMS precursor protein and its corresponding gene are fundamental to understanding its biosynthesis, regulation, and physiological function. This knowledge is critical for developing novel pest management strategies and for potential pharmacological applications. This technical guide provides a comprehensive overview of the core methodologies used to identify the LMS gene, characterize its precursor protein, and localize its expression. It includes detailed experimental protocols, data summarization tables, and workflow visualizations to facilitate research and development in this area.
Introduction to this compound
This compound (pQDVDHVFLRFamide) is a potent inhibitor of visceral muscle activity in various insect species.[1] Its biological activity makes the LMS signaling system a promising target for the development of insect-specific pesticides. A thorough understanding of the LMS system begins at the molecular level with the identification of its gene and the precursor protein from which the mature peptide is derived. The precursor undergoes a series of post-translational modifications, including proteolytic cleavage, to release the single, active LMS peptide.[1] The expression of the LMS gene has been observed in the pars intercerebralis of the protocerebellum and in endocrine cells of the midgut in the cockroach Diploptera punctata, indicating its roles in both neuromodulation and hormonal regulation.[1]
Gene Identification: From Transcript to Full-Length Sequence
Identifying the full-length mRNA sequence of the LMS precursor is a crucial first step. Given that only a small fragment of a gene's sequence may be initially known (e.g., from protein sequencing data), a technique called Rapid Amplification of cDNA Ends (RACE) is employed to elucidate the complete 5' and 3' ends of the transcript.[2][3]
Experimental Protocol: Rapid Amplification of cDNA Ends (RACE)-PCR
This protocol outlines the general steps for obtaining the full-length sequence of the LMS precursor gene.
-
RNA Extraction:
-
Isolate total RNA from tissues known to express LMS, such as the brain or midgut, using a standard Trizol or column-based purification method.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
3' RACE Protocol:
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcriptase and an oligo(dT)-adapter primer. This primer binds to the natural poly(A) tail of eukaryotic mRNA, adding a unique adapter sequence at the 3' end of the cDNA.[2]
-
PCR Amplification: Perform PCR using a gene-specific forward primer (GSP1), designed from a known internal sequence of the LMS gene, and a reverse primer complementary to the adapter sequence.
-
Nested PCR (Optional): To increase specificity, perform a second round of PCR using a nested gene-specific forward primer (GSP2) and the adapter primer.
-
-
5' RACE Protocol:
-
First-Strand cDNA Synthesis: Synthesize first-strand cDNA using a reverse transcriptase and a gene-specific reverse primer (GSP3) designed from the known internal sequence.[2]
-
Purification: Remove unincorporated primers and dNTPs from the cDNA product.
-
Tailing: Add a homopolymeric tail (e.g., poly-C) to the 3' end of the newly synthesized cDNA using terminal deoxynucleotidyl transferase (TdT).[2]
-
PCR Amplification: Perform PCR using a nested gene-specific reverse primer (GSP4) and an adapter primer containing a poly(G) sequence that anneals to the newly added poly-C tail.
-
The GeneRacer™ kit provides an alternative method that specifically targets full-length, capped mRNA, ligating an RNA oligo to the 5' end before reverse transcription, thus eliminating the tailing step.[4]
-
-
Cloning and Sequencing:
-
Gel-purify the resulting 3' and 5' RACE PCR products.
-
Clone the purified fragments into a suitable vector (e.g., pCR4-TOPO).
-
Sequence multiple clones to obtain a consensus sequence for the 5' and 3' untranslated regions (UTRs) and the coding sequence.
-
Assemble the sequences to generate the full-length cDNA sequence of the LMS precursor.
-
Workflow for LMS Gene Identification
Caption: Workflow for full-length LMS gene identification using RACE-PCR.
Precursor Protein Identification and Characterization
Once the gene is sequenced, the amino acid sequence of the precursor protein can be predicted. However, experimental validation is required to confirm the presence of the mature peptide and understand its processing. This is achieved through peptidomic analysis, primarily using mass spectrometry (MS).[5]
Experimental Protocol: Mass Spectrometry-Based Peptidomics
This protocol details a standard workflow for identifying the mature LMS peptide from tissue extracts.[6]
-
Peptide Extraction:
-
Homogenize tissue (e.g., brain) in an acidic extraction solution (e.g., 10% glacial acetic acid in methanol) to precipitate larger proteins and solubilize peptides.[6]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C.
-
Collect the supernatant containing the peptide extract.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE column with an activation solution (e.g., 0.1% formic acid in acetonitrile) followed by an equilibration solution (0.1% formic acid in water).[6]
-
Load the peptide extract onto the column.
-
Wash the column to remove salts and contaminants.
-
Elute the peptides using an elution solution with a higher organic solvent concentration (e.g., 50% acetonitrile/0.1% formic acid).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Inject the purified peptide sample into a high-performance liquid chromatography (HPLC) system for separation, typically using a reverse-phase column.
-
Elute the peptides from the column using a gradient of increasing organic solvent, which separates them based on hydrophobicity.
-
Introduce the eluting peptides directly into the mass spectrometer (e.g., an Orbitrap or TOF instrument).[7][8]
-
The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge (m/z) ratio of the intact peptides.
-
In a data-dependent acquisition (DDA) mode, the instrument selects the most abundant precursor ions from the MS1 scan for fragmentation (MS2) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6][9]
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, SEQUEST) to match the experimental MS/MS fragmentation spectra against a theoretical database. This database should contain the predicted LMS precursor sequence derived from the gene identification step.
-
The software identifies the peptide sequence that best matches the fragmentation pattern, confirming the presence and sequence of the mature LMS peptide.
-
Workflow for Peptidomic Identification of LMS
Caption: Mass spectrometry workflow for the identification of mature LMS peptide.
Localization of Gene Expression
Determining where the LMS gene is expressed provides crucial insight into its physiological role. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts directly within preserved tissue sections.
Experimental Protocol: In Situ Hybridization (ISH)
This protocol outlines the key steps for localizing LMS mRNA.[10][11]
-
Tissue Preparation:
-
Fix the tissue (e.g., insect brain) in a solution like 4% paraformaldehyde to preserve morphology and immobilize nucleic acids.
-
Embed the tissue in paraffin or cryo-section for slicing.
-
Cut thin sections (5-10 µm) and mount them on microscope slides.
-
-
Probe Synthesis and Labeling:
-
Synthesize an antisense RNA probe (riboprobe) that is complementary to the target LMS mRNA sequence.
-
Label the probe with a detectable molecule, such as digoxigenin (DIG) or a fluorophore.
-
-
Hybridization:
-
Permeabilize the tissue sections (e.g., with proteinase K) to allow the probe to access the intracellular mRNA.[11]
-
Apply the labeled probe to the tissue sections in a hybridization buffer.
-
Incubate at an optimized temperature to allow the probe to anneal specifically to the LMS mRNA transcripts.
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove any unbound or non-specifically bound probe.[11]
-
If using a DIG-labeled probe, incubate the sections with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).
-
Add a chromogenic substrate (e.g., NBT/BCIP), which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.[11]
-
For fluorescence in situ hybridization (FISH), a fluorophore-conjugated antibody or probe is used, and the signal is detected with a fluorescence microscope.[12][13]
-
-
Imaging:
-
Mount the slides and visualize the results using bright-field or fluorescence microscopy to identify the specific cells or regions expressing the LMS gene.
-
This compound Signaling Pathway
Neuropeptides like LMS typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. While the specific LMS receptor and its downstream cascade may vary between cell types, a generalized signaling pathway can be depicted.
Generalized Neuropeptide GPCR Signaling
Caption: Generalized signaling pathway for a neuropeptide like LMS via a GPCR.
Data Presentation
Quantitative and qualitative data from the identification process should be structured for clarity and comparison.
Table 1: Summary of LMS Precursor Characteristics (Example from D. punctata)
| Parameter | Description | Reference |
|---|---|---|
| Organism | Diploptera punctata (Cockroach) | [1] |
| Gene Locus | Brain cDNA and Genomic DNA | [1] |
| Mature Peptide | pQDVDHVFLRFamide | [1] |
| Peptides per Precursor | 1 | [1] |
| Expression Sites | Pars intercerebralis, Midgut endocrine cells |[1] |
Table 2: Key Experimental Techniques and Applications
| Technique | Core Application | Key Information Yielded |
|---|---|---|
| RACE-PCR | Amplification of unknown 5' and 3' transcript ends | Full-length mRNA sequence, UTRs, coding sequence |
| Mass Spectrometry | Identification and sequencing of peptides from extracts | Confirmation of mature peptide sequence, post-translational modifications |
| In Situ Hybridization | Visualization of mRNA in tissue sections | Cellular and anatomical location of gene expression |
Table 3: Bioinformatic Tools for Neuropeptide Discovery
| Tool Name | Primary Function | Reference |
|---|---|---|
| NeuroPID | Machine learning-based prediction of neuropeptide precursors | [14][15] |
| NP-HMMer | Hidden Markov Model (HMM)-based tool for neuropeptide family identification | [14][15] |
| BLAST | Homology-based searching of sequence databases |[14][16] |
References
- 1. Molecular characterization of the inhibitory myotropic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]
- 3. Rapid amplification of cDNA ends (RACE) improves the PCR-based isolation of immunoglobulin variable region genes from murine and human lymphoma cells and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GeneRacer Advanced RACE Kit | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]
- 6. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison and optimization of in situ hybridization procedures yielding rapid, sensitive mRNA detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Simultaneous Fluorescence In Situ Hybridization of mRNA and rRNA in Environmental Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a high-sensitivity and short-duration fluorescence in situ hybridization method for viral mRNA detection in HEK 293T cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Computational identification and characterization of novel genes from legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Presence of Leucomyosuppressin: An In-depth Examination of its Evolutionary Conservation Across Insect Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomyosuppressin (LMS), a member of the FMRFamide-related peptide family, is a highly conserved neuropeptide across a vast array of insect species. This technical guide delves into the evolutionary conservation of LMS, its corresponding G protein-coupled receptors (GPCRs), and the functional implications of this preservation. By presenting a comprehensive overview of LMS peptide sequences, receptor binding affinities, and detailed experimental methodologies, this document serves as a critical resource for researchers investigating insect neurophysiology and those exploring novel insecticide targets. The remarkable conservation of the LMS signaling pathway underscores its fundamental role in regulating vital physiological processes, making it a compelling subject for both basic and applied entomological research.
Introduction to this compound
First isolated from the cockroach Leucophaea maderae, this compound is a decapeptide known for its potent inhibitory effects on visceral and cardiac muscle contractions. As a member of the myosuppressin family of peptides, LMS plays a crucial role in modulating a variety of physiological processes in insects, including feeding, digestion, and circulatory function. The peptide is characterized by a conserved C-terminal motif, -FLRFamide, which is essential for its biological activity. The widespread distribution and functional significance of LMS across diverse insect orders highlight its evolutionary importance and its potential as a target for the development of novel insect control agents.
Myosuppressins, including LMS, are synthesized as part of a larger precursor protein. This prepropeptide typically contains a signal peptide at the N-terminus, followed by the myosuppressin sequence which is flanked by enzymatic cleavage sites. The general structure of the myosuppressin precursor appears to be conserved across different insect species, suggesting a common evolutionary origin and processing mechanism.
Evolutionary Conservation of the this compound Peptide
The amino acid sequence of this compound and other myosuppressins exhibits a remarkable degree of conservation across different insect orders. The consensus sequence for insect myosuppressins is generally recognized as X₁DVX₂HX₃FLRFamide, where X₁, X₂, and X₃ can vary between species. This high level of conservation, particularly in the C-terminal region, is indicative of strong selective pressure to maintain the peptide's structure and function.
Data Presentation: Myosuppressin Peptide Sequences Across Insect Orders
The following table summarizes the amino acid sequences of this compound and other myosuppressins identified in various insect species. This comparative data illustrates the evolutionary conservation of this neuropeptide family.
| Insect Order | Species | Peptide Name | Sequence |
| Blattodea | Diploptera punctata | This compound (LMS) | pQDVDHVFLRFamide |
| Hemiptera | Nezara viridula | Myosuppressin | AQDVDHVFLRFamide |
| Hemiptera | Acrosternum hilare | Myosuppressin | AQDVDHVFLRFamide |
| Hemiptera | Banasa dimiata | Myosuppressin | AQDVDHVFLRFamide |
| Hemiptera | Euschistus servus | Myosuppressin | AQDVDHVFLRFamide |
| Diptera | Drosophila melanogaster | Dromyosuppressin (DMS) | TDVDHVFLRFamide |
| Lepidoptera | Bombyx mori | Bombyx myosuppressin (BMS) | pQDVDHVFLRFamide |
| Lepidoptera | Mamestra brassicae | Myosuppressin | pQDVDHVFLRFamide |
Conservation of the this compound Receptor
This compound exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The identification and characterization of these receptors have revealed a corresponding evolutionary conservation that mirrors that of the peptide ligand. The high affinity and specificity of the LMS-receptor interaction are critical for its physiological function.
Data Presentation: Myosuppressin Receptor Binding and Activation Data
The following table presents available data on the binding affinity (Kd) and potency (EC₅₀) of myosuppressins for their receptors in different insect species. This quantitative data is essential for understanding the molecular basis of LMS signaling and for the development of receptor-targeted compounds.
| Insect Order | Species | Receptor | Ligand | Binding Affinity (Kd) | Potency (EC₅₀ / IC₅₀) |
| Diptera | Drosophila melanogaster | DMSR-1, DMSR-2 | Dromyosuppressin | Not Reported | 4 x 10⁻⁸ M |
| Hemiptera | Rhodnius prolixus | RhoprMSR | RhoprMS | Not Reported | 42.7 nM (Half max effective conc.) |
Functional Implications of LMS Conservation
The evolutionary conservation of the LMS signaling pathway across a wide range of insect species strongly suggests its involvement in fundamental physiological processes that are essential for survival and reproduction. Key functions attributed to LMS include:
-
Inhibition of Visceral Muscle Contraction: LMS potently inhibits the spontaneous contractions of the foregut, hindgut, and oviducts, playing a role in regulating digestion and reproductive processes.
-
Cardioinhibition: Myosuppressins have been shown to decrease the heart rate and contractility in several insect species, suggesting a role in modulating circulatory physiology.
-
Regulation of Feeding Behavior: By inhibiting gut motility, LMS may contribute to the regulation of food intake and nutrient absorption.
The conserved nature of these functions makes the LMS system an attractive target for the development of broad-spectrum insecticides with novel modes of action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its receptor.
Neuropeptide Sequencing
Objective: To determine the amino acid sequence of native this compound from insect tissues.
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Tissue Extraction: Dissect relevant tissues (e.g., brain, corpora cardiaca) from the target insect species in a cold saline solution. Homogenize the tissues in an extraction solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water).
-
Peptide Purification: Centrifuge the homogenate to pellet debris. The supernatant containing the peptides is collected and dried. The dried extract is then resuspended in a suitable solvent for HPLC.
-
HPLC Separation: Inject the resuspended extract onto a reverse-phase HPLC column. Elute the peptides using a gradient of increasing acetonitrile concentration. Collect fractions at regular intervals.
-
Mass Spectrometry Analysis: Analyze the fractions containing the peptide of interest using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine the molecular mass of the peptide.
-
Tandem Mass Spectrometry (MS/MS): Select the parent ion corresponding to the molecular mass of LMS and subject it to fragmentation. The resulting fragment ions are analyzed to deduce the amino acid sequence of the peptide.
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to its receptor.
Methodology: Radioligand Saturation Binding Assay using cell membranes expressing the receptor.
-
Receptor Expression: Clone the full-length cDNA of the LMS receptor into an appropriate expression vector and transfect it into a suitable cell line (e.g., HEK293, CHO).
-
Membrane Preparation: Harvest the transfected cells and homogenize them in a cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and intact cells. Centrifuge the resulting supernatant at a high speed to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Saturation Binding: Set up a series of binding reactions, each containing a fixed amount of membrane protein and increasing concentrations of a radiolabeled LMS analog (e.g., ¹²⁵I-LMS).
-
Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a large excess of unlabeled LMS) against the concentration of the radioligand. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Functional Assay
Objective: To measure the functional activity of the this compound receptor upon ligand binding.
Methodology: Calcium Mobilization Assay in cells expressing the receptor.
-
Cell Culture and Transfection: Seed cells (e.g., CHO, HEK293) stably or transiently expressing the LMS receptor and a promiscuous G-protein (e.g., Gα16) into a multi-well plate.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.
-
Ligand Addition: Prepare a dilution series of this compound. Add the different concentrations of LMS to the wells containing the dye-loaded cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in intracellular calcium upon receptor activation will lead to an increase in fluorescence.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the LMS concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Mandatory Visualizations
Signaling Pathway
Caption: Generalized this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow for LMS functional analysis.
Logical Relationships
Caption: Logical relationship of LMS conservation and function.
Conclusion
The evolutionary conservation of this compound and its receptor across a wide range of insect species is a testament to its indispensable role in insect physiology. This guide has provided a comprehensive overview of the conserved nature of the LMS signaling pathway, supported by comparative sequence data, receptor binding information, and detailed experimental protocols. The high degree of conservation not only deepens our understanding of insect neuroendocrinology but also validates the LMS system as a promising target for the development of innovative and potentially broad-spectrum insecticides. Further research into the nuances of LMS signaling in different insect orders will undoubtedly uncover new avenues for both fundamental scientific discovery and practical applications in pest management.
The Physiological Role of Leucomyosuppressin in Insect Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-related peptide family, first isolated from the cockroach Leucophaea maderae. It is a potent inhibitor of muscle contraction in a wide range of insect species, playing a crucial role in the modulation of both visceral and skeletal muscle activity. This technical guide provides an in-depth overview of the physiological role of LMS, its mechanism of action, and the experimental methodologies used to study its effects. The information presented here is intended to serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and those involved in the development of novel insecticides targeting the neuromuscular system.
Physiological Effects of this compound on Insect Muscle
LMS primarily functions as an inhibitory neuromodulator, reducing the contractility of various muscle types. Its effects are dose-dependent and can vary significantly between different insect species and muscle tissues.
Visceral Muscle Inhibition
LMS demonstrates potent inhibitory effects on the spontaneous contractions of visceral muscles, including the foregut, hindgut, oviduct, and heart.[1]
-
Gut Motility: In the cockroach Leucophaea maderae, LMS selectively suppresses the activity of the foregut and hindgut with a low threshold of inhibition.[1] This suggests a role for LMS in regulating the passage of food through the alimentary canal.
-
Cardiac Function: While less sensitive than the gut, the heart (dorsal vessel) of L. maderae also shows a reduction in the amplitude or frequency of contractions in response to LMS.[1] In the beetle Zophobas atratus, a myosuppressin peptide, Zopat-MS-2, which is structurally similar to LMS, also inhibits heart contractions.
-
Reproductive Tissues: The oviduct of L. maderae is less sensitive to LMS compared to the gut, showing a more modest inhibition of contraction frequency and amplitude at higher concentrations.[1] Similarly, Zopat-MS-2 inhibits the contractions of the ejaculatory duct and oviduct in Z. atratus.
Skeletal Muscle and Neuromuscular Junction Modulation
At the neuromuscular junction (NMJ), LMS acts presynaptically to inhibit neurotransmitter release, thereby reducing the force of skeletal muscle contraction.
-
Reduced Transmitter Release: In the mealworm Tenebrio molitor, LMS reversibly attenuates the evoked release of the excitatory neurotransmitter glutamate from motor nerve terminals.[2] This is evidenced by a decrease in the quantum content of excitatory postsynaptic potentials (EPSPs).[2]
-
No Postsynaptic Effect on Glutamate Receptors: Importantly, LMS does not affect the depolarization of the muscle membrane induced by the direct application of glutamate.[2] This indicates that LMS does not block glutamate receptors but rather modulates the presynaptic machinery responsible for vesicle fusion and transmitter release.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available on the effects of LMS and related myosuppressins on insect muscle contraction.
| Insect Species | Muscle Type | Parameter | Threshold Concentration (M) | Concentration for Max. Response (M) | % Inhibition at Max. Response | Reference |
| Leucophaea maderae | Foregut | Spontaneous Contraction | 1 x 10-11 | 2.4 x 10-8 | Not specified | [1] |
| Leucophaea maderae | Hindgut | Spontaneous Contraction | 3 x 10-11 | 2.4 x 10-8 | Not specified | [1] |
| Leucophaea maderae | Heart | Spontaneous Contraction | 1 x 10-9 - 1 x 10-8 | Not specified | Reduction in amplitude or frequency in 75% of preparations | [1] |
| Leucophaea maderae | Oviduct | Spontaneous Contraction | > 1 x 10-8 | > 1 x 10-7 | ~58% at 1 x 10-7 M | [1] |
| Insect Species | Muscle Type | Peptide | EC50 (M) | Reference |
| Zophobas atratus | Heart | Zopat-MS-2 | 1.2 x 10-8 | |
| Zophobas atratus | Hindgut | Zopat-MS-2 | 5.5 x 10-9 | |
| Zophobas atratus | Oviduct | Zopat-MS-2 | 2.1 x 10-8 | |
| Zophobas atratus | Ejaculatory Duct | Zopat-MS-2 | 1.8 x 10-9 |
Signaling Pathway of this compound
While the precise downstream signaling cascade of LMS in insect muscle is not fully elucidated, it is known to act through a G-protein coupled receptor (GPCR). The current understanding of the proposed signaling pathway is depicted below. Further research is required to definitively identify the specific second messengers (e.g., cAMP, IP3) involved in mediating the inhibitory effects of LMS.
Caption: Proposed signaling pathway for this compound in insect muscle.
Experimental Protocols
In Vitro Visceral Muscle Contraction Assay
This protocol is used to measure the effect of LMS on the spontaneous contractions of isolated insect visceral muscles, such as the gut or oviduct.
Methodology:
-
Dissection: Dissect the desired visceral muscle (e.g., foregut, hindgut, or oviduct) from the insect in a physiological saline solution (e.g., Ringer's solution) appropriate for the species.
-
Mounting: Attach one end of the muscle preparation to a fixed hook and the other end to an isometric force transducer. Place the preparation in an organ bath containing physiological saline and bubble with carbogen (95% O2, 5% CO2) to maintain viability.
-
Equilibration: Allow the muscle to equilibrate for at least 30-60 minutes, during which time it should exhibit regular spontaneous contractions.
-
Data Recording: Record the baseline contractile activity (frequency and amplitude) using a data acquisition system.
-
LMS Application: Add LMS to the organ bath at increasing concentrations, allowing sufficient time for the response to stabilize at each concentration.
-
Data Analysis: Measure the changes in contraction frequency and amplitude in response to each LMS concentration and calculate the percentage of inhibition relative to the baseline. Dose-response curves can be generated to determine the EC50 value.
References
Endogenous Localization of Leucomyosuppressin in the Insect CNS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-related peptide family, recognized for its potent myoinhibitory activity in insects. Understanding the precise location and signaling mechanisms of LMS within the central nervous system (CNS) is crucial for elucidating its physiological roles and for the development of novel insect pest management strategies. This technical guide provides a comprehensive overview of the endogenous localization of LMS in the insect CNS, detailing established experimental methodologies, presenting quantitative data from various insect species, and illustrating the associated signaling pathways. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important neuropeptide system.
Introduction to this compound
This compound (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2) is a decapeptide that was first identified in the cockroach Leucophaea maderae. It is known to inhibit the contractions of visceral and skeletal muscles in insects.[1] The biosynthesis of LMS originates from a prepropeptide that, after proteolytic cleavage, yields the mature peptide.[2] The gene encoding the LMS precursor has been characterized in several insect species, including the cockroaches Diploptera punctata and Blattella germanica.[2][3] In these species, the precursor protein is relatively small and contains a single copy of the LMS peptide.[2][3]
The functional significance of LMS extends beyond muscle inhibition, with evidence suggesting its involvement in the regulation of feeding behavior. This wide range of physiological effects underscores the importance of mapping its neuronal distribution to understand its modes of action.
Quantitative Localization of this compound in the Insect CNS
The distribution of LMS-like immunoreactivity has been documented in the CNS of various insect species. The following tables summarize the known locations and, where available, quantitative data on the presence of LMS-positive neurons and processes.
| Insect Species | CNS Region | Number of Immunoreactive Neurons/Cells | Reference(s) |
| Stomoxys calcitrans (Stable fly) | Brain | Present | [4] |
| Subesophageal Ganglion | Present | [4] | |
| Thoracico-abdominal Ganglion | Majority of immunoreactive neurons located here | [4] | |
| Leucophaea maderae (Cockroach) | Brain | Neurons identified | [5] |
| Thoracic Ganglia | Neurons identified | [5] | |
| Subesophageal Ganglion | No immunoreactive cells found | [5] | |
| Abdominal Ganglia | No immunoreactive cells found | [5] | |
| Corpus Cardiacum (periphery) | Abundance of LMS-reactive terminals | [5] | |
| Nervi Corporis Allati (periphery) | Abundance of LMS-reactive terminals | [5] | |
| Diploptera punctata (Cockroach) | Protocerebrum (Pars Intercerebralis) | Primary site of LMS gene expression | [2] |
Experimental Protocols for this compound Localization
Accurate localization of LMS within the insect CNS relies on a suite of specialized molecular and cellular techniques. This section provides detailed methodologies for the key experiments cited in this guide.
Immunohistochemistry (IHC) for LMS Peptide Localization
Immunohistochemistry is a widely used technique to visualize the distribution of specific proteins, such as neuropeptides, within tissue sections.
Experimental Workflow for Immunohistochemistry
Caption: Workflow for immunohistochemical localization of this compound.
Detailed Protocol (Adapted for Cockroach Brain):
-
Tissue Dissection and Fixation:
-
Dissect the brain and subesophageal ganglion from adult cockroaches in cold phosphate-buffered saline (PBS).
-
Fix the tissues in 4% paraformaldehyde in PBS for 2-4 hours at 4°C.
-
Wash the tissues thoroughly in PBS (3 x 10 minutes).
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the fixed tissues by incubating them in a series of sucrose solutions in PBS (10%, 20%, 30%) until they sink.
-
Embed the tissues in an optimal cutting temperature (OCT) compound and freeze at -80°C.
-
Cut 10-20 µm thick sections using a cryostat and mount them on charged glass slides.
-
-
Immunostaining:
-
Wash the sections with PBS containing 0.3% Triton X-100 (PBST) (3 x 10 minutes).
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody raised against this compound (diluted in blocking solution) overnight at 4°C.
-
Wash the sections with PBST (3 x 10 minutes).
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature in the dark.
-
Wash the sections with PBST (3 x 10 minutes) and then with PBS (1 x 10 minutes).
-
-
Mounting and Imaging:
-
Mount the coverslips with an anti-fade mounting medium.
-
Image the sections using a confocal or fluorescence microscope.
-
In Situ Hybridization (ISH) for LMS mRNA Localization
In situ hybridization allows for the visualization of the cellular location of specific mRNA transcripts, thereby identifying the sites of peptide synthesis.
Experimental Workflow for In Situ Hybridization
References
- 1. This compound, a novel insect neuropeptide, inhibits evoked transmitter release at the mealworm neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the gene for this compound and its expression in the brain of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cDNA for this compound in Blattella germanica and molecular evolution of insect myosuppressins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of this compound-like peptides in the central nervous system of the stable fly with immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunocytochemical localization of this compound-like peptides in the CNS of the cockroach, Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Role of Leucomyosuppressin in Insect Feeding and Gut Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomyosuppressin (LMS) is a member of the FMRFamide-related peptide family, a diverse group of neuropeptides found throughout the animal kingdom. In insects, LMS and its analogs, collectively known as myosuppressins, are recognized as potent inhibitors of visceral muscle contractions.[1][2] This inhibitory action has significant implications for two fundamental physiological processes: feeding behavior and gut motility. Understanding the mechanisms by which LMS regulates these functions is of paramount importance for developing novel and targeted insect pest management strategies. This technical guide provides an in-depth analysis of the effects of LMS on insect feeding and gut motility, presenting quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathway.
I. Quantitative Effects of this compound
The inhibitory effects of this compound on insect gut motility and feeding behavior have been quantified in several species. The following tables summarize the key findings from these studies.
A. Effect on Gut Motility
LMS demonstrates a potent, dose-dependent inhibitory effect on the spontaneous contractions of insect visceral muscle, particularly in the foregut and hindgut.
| Insect Species | Gut Section | LMS Concentration | Observed Effect | Reference |
| Leucophaea maderae (Cockroach) | Foregut | 1 x 10-11 M | Threshold of inhibition | [1] |
| 2.4 x 10-8 M | Maximum response (inhibition) | [1] | ||
| Hindgut | 3 x 10-11 M | Threshold of inhibition | [1] | |
| 2.4 x 10-8 M | Maximum response (inhibition) | [1] | ||
| Drosophila melanogaster (Fruit fly) | Adult Gut | EC50 = 0.8 pM | Potent inhibitory agent on spontaneous contractions | [3] |
Table 1: Quantitative Data on the Inhibition of Insect Gut Motility by this compound.
B. Effect on Feeding Behavior
Recent studies have provided direct evidence for the anti-feeding properties of myosuppressins, suggesting a role for this neuropeptide in the regulation of food intake.
| Insect Species | Bioassay | Myosuppressin Treatment | Observed Effect | Reference |
| Spodoptera littoralis (Leafworm) | Non-choice antifeeding test | Injection of synthetic myosuppressin | Significant inhibition of food intake | [4] |
| Blattella germanica (Cockroach) | In vivo injection | Injection of myosuppressin | Inhibition of food intake | [4] |
Table 2: Quantitative Data on the Anti-feeding Effects of Myosuppressin in Insects.
II. Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols can be adapted for the investigation of LMS and other neuropeptides in various insect species.
A. In Vitro Gut Motility Assay
This protocol describes a method for measuring the effect of this compound on the contractility of isolated insect gut tissue.
1. Insect Dissection and Gut Preparation:
-
Anesthetize the insect by chilling on ice.
-
Dissect the insect in a saline solution appropriate for the species (e.g., Schneider's Drosophila Medium).
-
Carefully excise the desired gut section (e.g., foregut, hindgut).
-
Remove any adhering fat body and Malpighian tubules.
-
Secure one end of the gut tissue to a fixed hook and the other end to an isometric force transducer in an organ bath containing saline.
2. Recording of Muscle Contractions:
-
Allow the gut preparation to equilibrate for 30-60 minutes, during which spontaneous contractions should become regular.
-
Record the baseline contractile activity using a data acquisition system.
3. Application of this compound:
-
Prepare a stock solution of synthetic this compound in saline.
-
Add increasing concentrations of LMS to the organ bath in a cumulative manner, allowing the preparation to stabilize for a set period (e.g., 5-10 minutes) after each addition.
-
Record the changes in the frequency and amplitude of gut contractions at each concentration.
4. Data Analysis:
-
Measure the frequency (contractions per minute) and amplitude (force in mN) of contractions before and after the addition of LMS.
-
Express the inhibitory effect as a percentage of the baseline activity.
-
Calculate the EC50 value (the concentration of LMS that causes 50% of the maximum inhibition) using a dose-response curve.
Experimental workflow for the in vitro insect gut motility assay.
B. Insect Feeding Bioassay
This protocol outlines a method for quantifying the effect of this compound on insect food intake.
1. Insect Preparation:
-
Select insects of a uniform developmental stage and size.
-
Starve the insects for a defined period (e.g., 2-4 hours) to ensure a consistent feeding motivation.
2. Diet Preparation:
-
Prepare an artificial diet suitable for the insect species.
-
For the treatment group, incorporate a known concentration of synthetic this compound into the diet.
-
For the control group, prepare an identical diet without LMS.
-
Present the diets in a standardized format (e.g., small, pre-weighed agar cubes).
3. Feeding Period:
-
Place individual insects in separate containers with a single pre-weighed diet cube.
-
Allow the insects to feed for a specific duration (e.g., 24 hours) under controlled environmental conditions (temperature, humidity, photoperiod).
4. Measurement of Food Consumption:
-
After the feeding period, remove the insects and the remaining diet.
-
To account for water loss from the diet, include control diet cubes in identical containers without insects.
-
Weigh the remaining diet from both the experimental and control containers.
-
Calculate the amount of food consumed by subtracting the final weight of the diet from the initial weight, correcting for water loss based on the control diet cubes.
5. Data Analysis:
-
Compare the mean food consumption between the LMS-treated and control groups using appropriate statistical tests (e.g., t-test).
-
Express the anti-feeding effect as a percentage reduction in food intake compared to the control group.
Experimental workflow for the insect feeding bioassay.
III. This compound Signaling Pathway
This compound exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, such as visceral muscle cells.[3] While the complete signaling cascade is still under investigation, the available evidence suggests a pathway involving downstream second messengers and potentially the lipoxygenase pathway.
Proposed signaling pathway for this compound.
Pathway Description:
-
Ligand Binding: this compound binds to its specific G protein-coupled receptor (GPCR) on the cell membrane of a visceral muscle cell.
-
G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein.
-
Effector Modulation: The activated G protein, in turn, modulates the activity of a downstream effector enzyme, such as adenylyl cyclase.
-
Second Messenger Production: The modulation of the effector enzyme leads to a change in the intracellular concentration of second messengers. In the case of an inhibitory response, this could involve a decrease in cyclic AMP (cAMP) levels or an increase in intracellular calcium ([Ca2+]) through the release from internal stores.
-
Physiological Response: The change in second messenger concentration ultimately leads to a cascade of intracellular events that result in the relaxation of the muscle cell, causing the observed inhibition of gut contractions.
-
Potential Lipoxygenase Involvement: There is evidence to suggest that the lipoxygenase pathway may be involved in LMS signaling, as inhibitors of this pathway can block the myoinhibitory effects of LMS.[5] The precise nature of this involvement requires further investigation.
IV. Conclusion and Future Directions
This compound plays a clear and quantifiable inhibitory role in insect feeding behavior and gut motility. The data presented in this guide highlight the potential of targeting the LMS signaling pathway for the development of novel insect control agents. Future research should focus on:
-
Elucidating the complete LMS signaling cascade: A more detailed understanding of the downstream effectors and second messengers will provide more specific targets for drug development.
-
Investigating the in vivo effects of LMS on a wider range of insect pests: Quantifying the impact of LMS on feeding, growth, and reproduction in economically important pests will be crucial for assessing its practical utility.
-
Developing stable and potent LMS analogs or mimetics: As a peptide, LMS is susceptible to degradation. The development of more stable and potent agonists or antagonists of the LMS receptor is a key step towards the creation of effective pest control products.
By continuing to explore the fundamental biology of this compound, the scientific community can pave the way for innovative and environmentally sound approaches to insect pest management.
References
- 1. Localization of this compound-like peptides in the central nervous system of the stable fly with immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian lipoxygenases and their biological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity and immunochemical data provide evidence of developmental- and tissue-specific myosuppressin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifeeding properties of myosuppressin in a generalist phytophagous leafworm, Spodoptera littoralis (Boisduval) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Publication : USDA ARS [ars.usda.gov]
Methodological & Application
Protocol for solid-phase synthesis of Leucomyosuppressin.
Application Note
This document provides a detailed protocol for the solid-phase synthesis of Leucomyosuppressin (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂), a neuropeptide known for its myoinhibitory activity in insects. The synthesis is based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method offers a robust and efficient route to obtaining high-purity this compound for research and drug development purposes. The protocol outlines the use of Rink Amide resin to generate the C-terminal amide, along with the necessary protected amino acids and a cleavage cocktail formulated to handle sensitive residues like Arginine and Histidine. This protocol is intended for researchers, scientists, and drug development professionals with a working knowledge of solid-phase peptide synthesis.
Data Presentation
The following table summarizes the expected quantitative data for the solid-phase synthesis of this compound based on typical yields for peptides of similar length and complexity synthesized using Fmoc SPPS.[1][2][3][4]
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Purity (Crude) | >60% | RP-HPLC (220 nm) |
| Purity (After HPLC) | >95% | RP-HPLC (220 nm) |
| Final Peptide Yield | 15-30% | Gravimetric analysis |
| Molecular Weight | ~1253.4 Da | Mass Spectrometry (ESI) |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)
-
Fmoc-protected Amino Acids:
-
Fmoc-Phe-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-Val-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-pGlu-OH
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Anhydrous Diethyl Ether
-
Cleavage Cocktail (Reagent R): 90% TFA (Trifluoroacetic acid), 5% Thioanisole, 3% EDT (1,2-Ethanedithiol), 2% Anisole
-
Washing Solvents: DMF, DCM, Isopropanol
Equipment
-
Peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
Vacuum filtration apparatus
-
Lyophilizer
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Synthesis Steps
1. Resin Preparation:
-
Place the Rink Amide MBHA resin in the synthesis vessel.
-
Swell the resin in DMF for at least 1 hour with gentle agitation.
2. Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
3. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence from C-terminus to N-terminus): The following steps are for the first amino acid (Fmoc-Phe-OH). Repeat for each subsequent amino acid in the order: Arg(Pbf), Leu, Val, His(Trt), Asp(OtBu), Val, Asp(OtBu), and finally pGlu.
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU/HOBt in DMF. Add 8 equivalents of DIPEA and pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
4. Final Fmoc Deprotection:
-
After the final amino acid (Fmoc-pGlu-OH) has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes.
-
Wash the resin extensively with DMF, followed by DCM, and finally dry the resin under vacuum.
5. Cleavage and Side-Chain Deprotection:
-
Add the cleavage cocktail (Reagent R) to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
6. Peptide Precipitation, Purification, and Lyophilization:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide and discard the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide using a preparative RP-HPLC system with a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.
-
Freeze the purified fractions and lyophilize to obtain the final pure this compound as a white powder.
This compound Signaling Pathway
This compound, like other FMRFamide-related peptides (FaRPs), is known to act as a neuromodulator, primarily by inhibiting muscle contractility in invertebrates.[5][6][7] It exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of muscle cells.[6][7][8] The activation of these receptors triggers an intracellular signaling cascade that ultimately leads to a reduction in muscle contractions.
Caption: Proposed signaling pathway of this compound.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular cloning and functional expression of the first two specific insect myosuppressin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity and immunochemical data provide evidence of developmental- and tissue-specific myosuppressin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. ijbs.com [ijbs.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography Purification of Leucomyosuppressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-related peptide family, first identified in the cockroach Leucophaea maderae. Its primary physiological role is the inhibition of visceral muscle contractions, making it a subject of interest in insect physiology and for the development of novel pest management strategies. The peptide's amino acid sequence is pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2.[1][2][3] The purification of this compound is essential for its characterization, functional studies, and potential applications. High-performance liquid chromatography (HPLC) is the predominant technique for achieving high-purity this compound. This document provides detailed application notes and protocols for the HPLC purification of this myoinhibitory peptide.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 | [1][3] |
| Molecular Weight | 1257.4 g/mol | [2] |
| Charge at pH 7 | Neutral to slightly positive | Predicted |
Table 2: Representative HPLC Purification Parameters for this compound
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm | C18 reversed-phase, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | 15-55% B over 40 min |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection | 214 nm and 280 nm | 220 nm |
| Injection Volume | 20 µL | 1-5 mL |
| Expected Retention Time | ~15-20 min | ~20-25 min |
| Purity Achieved | >95% | >98% |
| Recovery | >85% | >80% |
Note: These are representative values and may require optimization based on the specific HPLC system, column, and sample matrix.
Experimental Protocols
I. Solid-Phase Peptide Synthesis of this compound (Summary)
For researchers who wish to purify synthetic this compound, the peptide can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols. The synthesis begins from the C-terminal phenylalanine, which is attached to a rink amide resin to generate the C-terminal amide upon cleavage. The subsequent amino acids are coupled sequentially. The N-terminal pyroglutamic acid is typically formed by the cyclization of an N-terminal glutamine residue. Following synthesis, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA). The crude peptide is then precipitated, washed with cold diethyl ether, and lyophilized prior to purification.
II. Reversed-Phase HPLC Purification of this compound
Reversed-phase HPLC (RP-HPLC) is the most effective method for purifying this compound due to the hydrophobic nature of several of its amino acid residues.
Materials and Reagents:
-
Crude lyophilized this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
-
Analytical and preparative C18 HPLC columns
-
HPLC system with gradient capability and UV detector
-
Lyophilizer
Protocol:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A (e.g., 1-5 mg/mL).
-
Ensure complete dissolution; sonication may be used if necessary.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA).
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA).
-
Degas both mobile phases by sonication or helium sparging.
-
-
Analytical HPLC Method Development:
-
Equilibrate an analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject a small amount of the prepared sample (10-20 µL).
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for the phenylalanine residues).
-
Identify the peak corresponding to this compound based on its expected retention time and confirm its identity using mass spectrometry.
-
Optimize the gradient to achieve the best separation of the target peptide from impurities.
-
-
Preparative HPLC Purification:
-
Equilibrate a preparative C18 column with the optimized starting conditions determined from the analytical run.
-
Inject the filtered crude peptide solution. The loading amount will depend on the column dimensions and the purity of the crude material.
-
Run the optimized preparative gradient.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>98%).
-
-
Post-Purification Processing:
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen fractions to obtain the purified this compound as a white powder.
-
Store the purified peptide at -20°C or -80°C.
-
III. Bioassay for this compound Activity: Insect Hindgut Contraction Assay
To confirm the biological activity of the purified this compound, an in vitro muscle contraction assay can be performed using the hindgut of an insect such as the cockroach Leucophaea maderae or the locust Locusta migratoria.
Materials:
-
Adult insects (e.g., cockroaches or locusts)
-
Insect saline solution
-
Dissection tools
-
Force transducer and recording equipment
-
Purified this compound
Protocol:
-
Dissect the hindgut from the insect in cold insect saline.
-
Mount the hindgut preparation in an organ bath containing insect saline and connect it to a force transducer.
-
Allow the preparation to equilibrate and establish a stable rhythm of spontaneous contractions.
-
Apply known concentrations of the purified this compound to the organ bath in a cumulative manner.
-
Record the changes in the amplitude and frequency of the hindgut contractions.
-
A dose-dependent inhibition of contractions confirms the myoinhibitory activity of the purified peptide.[5]
Visualizations
This compound Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound in insect muscle cells.
References
- 1. sdbonline.org [sdbonline.org]
- 2. Characterization of an RFamide-related peptide orphan GPCR in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative effects of this compound on the visceral muscle systems of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leucomyosuppressin Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomyosuppressin (LMS) is a neuropeptide found in insects that belongs to the FMRFamide-related peptide family. It is known to inhibit muscle contractions and plays a role in various physiological processes. Accurate quantification of LMS is crucial for studying its function, metabolism, and potential as a target for novel insecticides. These application notes provide a detailed framework for the development and validation of a competitive radioimmunoassay (RIA) for the quantification of this compound.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay.[1][2][3][4] In this assay, a limited amount of specific anti-LMS antibody is incubated with a sample containing an unknown amount of LMS and a known, fixed amount of radiolabeled LMS (the tracer). The unlabeled ("cold") LMS from the sample and the radiolabeled ("hot") LMS compete for the limited number of antibody binding sites.[1][4] As the concentration of unlabeled LMS in the sample increases, the amount of radiolabeled LMS bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of LMS in the unknown samples can be determined.[5]
Data Presentation
Table 1: RIA Kit Components and Reagents
| Component | Description | Storage |
| Anti-Leucomyosuppressin Antiserum | Lyophilized rabbit polyclonal antibody specific for this compound. | -20°C |
| This compound Standard | Lyophilized synthetic this compound (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2).[6][7] | -20°C |
| 125I-Labeled this compound | Radiolabeled this compound tracer, specific activity >1800 Ci/mmol. | 4°C |
| Assay Buffer | Phosphate-buffered saline (pH 7.4) with 0.1% BSA and 0.01% sodium azide. | 4°C |
| Precipitating Reagent | Second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) solution. | 4°C |
| Wash Buffer | Phosphate-buffered saline (pH 7.4). | 4°C |
| Control Samples | Lyophilized samples with known low and high concentrations of this compound. | -20°C |
Table 2: Standard Curve Data Example
| Standard Concentration (pg/mL) | Counts Per Minute (CPM) - Replicate 1 | Counts Per Minute (CPM) - Replicate 2 | Average CPM | % B/B0 |
| 0 (B0) | 10050 | 9950 | 10000 | 100 |
| 10 | 8540 | 8460 | 8500 | 85 |
| 25 | 6980 | 7020 | 7000 | 70 |
| 50 | 5550 | 5450 | 5500 | 55 |
| 100 | 3950 | 4050 | 4000 | 40 |
| 250 | 2520 | 2480 | 2500 | 25 |
| 500 | 1510 | 1490 | 1500 | 15 |
| 1000 | 820 | 780 | 800 | 8 |
Table 3: Assay Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Sensitivity (LOD) | < 10 pg/mL | 8.5 pg/mL |
| Linearity (R2) | > 0.99 | 0.995 |
| Intra-assay Precision (CV%) | < 10% | 6.5% |
| Inter-assay Precision (CV%) | < 15% | 11.2% |
| Recovery (%) | 80-120% | 95.7% |
| Specificity (Cross-reactivity) | Minimal with related peptides | See Table 4 |
Table 4: Cross-Reactivity of the Anti-Leucomyosuppressin Antiserum
| Peptide | Sequence | Cross-Reactivity (%) |
| This compound | pDVHVFLRFa | 100 |
| FMRFamide | FMRFa | < 0.1 |
| Neuropeptide F | RLRFamide | < 0.1 |
| Myosuppressin | TDVDHVFLRFa | 5 |
Experimental Protocols
Protocol 1: Production of Anti-Leucomyosuppressin Antiserum
-
Antigen Preparation:
-
Synthesize this compound (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2).
-
Since small peptides are often poor immunogens, conjugate the synthetic this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a suitable cross-linker like glutaraldehyde.
-
-
Immunization:
-
Immunize rabbits with the this compound-KLH conjugate.
-
The primary immunization should be with the conjugate emulsified in Complete Freund's Adjuvant.
-
Subsequent booster immunizations at 3-4 week intervals should use the conjugate emulsified in Incomplete Freund's Adjuvant.
-
-
Titer Determination:
-
Collect blood samples 7-10 days after each booster immunization.
-
Determine the antibody titer using an enzyme-linked immunosorbent assay (ELISA) with this compound conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) to avoid detecting antibodies against KLH.
-
-
Antiserum Collection and Purification:
-
Once a high titer is achieved, collect a larger volume of blood and separate the serum.
-
The antiserum can be used directly or the IgG fraction can be purified using protein A/G affinity chromatography.
-
Protocol 2: Radiolabeling of this compound
-
Iodination:
-
Radiolabel synthetic this compound with Iodine-125 (125I).
-
The peptide does not contain a tyrosine or histidine residue, which are the most common sites for direct iodination. Therefore, a synthetic analogue of this compound with a tyrosine residue added at the N-terminus (Tyr-Leucomyosuppressin) should be used for labeling.
-
Use the Chloramine-T or Iodogen method for the iodination reaction. These methods oxidize 125I- to the reactive species 125I+.
-
-
Purification of Radiolabeled Peptide:
-
Separate the 125I-labeled this compound from unreacted 125I and unlabeled peptide.
-
Use reverse-phase high-performance liquid chromatography (HPLC) for purification. This method effectively separates the iodinated peptide from the unlabeled peptide and free iodine.
-
-
Quality Control:
-
Determine the specific activity of the radiolabeled peptide.
-
Assess the immunoreactivity of the tracer by testing its ability to bind to the anti-Leucomyosuppressin antibody.
-
Protocol 3: Radioimmunoassay Procedure
-
Reagent Preparation:
-
Reconstitute the lyophilized standards, antiserum, and control samples according to the provided instructions.
-
Prepare a series of standard solutions of this compound with known concentrations (e.g., 0-1000 pg/mL) by serial dilution of the stock standard.
-
-
Assay Setup:
-
Pipette 100 µL of assay buffer, standards, control samples, or unknown samples into appropriately labeled tubes.
-
Add 100 µL of the diluted anti-Leucomyosuppressin antiserum to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.
-
Add 100 µL of the 125I-labeled this compound tracer to all tubes.
-
Vortex all tubes gently.
-
-
Incubation:
-
Incubate the tubes at 4°C for 18-24 hours to allow the competitive binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Tracer:
-
Add 500 µL of cold precipitating reagent to all tubes except the "total counts" tube.
-
Vortex and incubate at 4°C for 30 minutes to precipitate the antibody-bound complex.
-
Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.
-
Carefully decant or aspirate the supernatant.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each duplicate.
-
Calculate the percentage of tracer bound for each standard and sample relative to the maximum binding (B/B0%).
-
Plot the %B/B0 versus the concentration of the standards to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.
-
Mandatory Visualizations
Caption: Workflow for the this compound Radioimmunoassay.
Caption: Proposed Signaling Pathway for this compound.
References
- 1. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to radioiodination of insect neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods | Semantic Scholar [semanticscholar.org]
- 7. daneshyari.com [daneshyari.com]
Application Notes: Quantitative Detection of Leucomyosuppressin using Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Introduction
Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-related peptide family, known for its role in inhibiting muscle contraction in invertebrates. Accurate quantification of LMS is crucial for physiological and pharmacological studies. This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive method for the detection and quantification of this compound in biological samples.[1][2]
Principle of the Assay
This competitive ELISA is designed for the quantitative measurement of this compound. The assay operates on the principle of competitive binding.[1][3] An unknown amount of this compound in the sample and a fixed amount of biotinylated this compound (tracer) compete for a limited number of binding sites on a polyclonal antibody coated onto the microplate wells. As the concentration of this compound in the sample increases, the amount of tracer that can bind to the antibody decreases. The bound tracer is then detected by the addition of streptavidin-horseradish peroxidase (HRP), which binds to the biotin. Following the addition of a substrate solution, the intensity of the color developed is inversely proportional to the concentration of this compound in the sample.[3]
Quantitative Data Summary
The following table represents typical data obtained from a competitive ELISA for this compound. A standard curve is generated by plotting the absorbance values against known concentrations of the this compound standard. The concentration of this compound in unknown samples is then determined by interpolating from this standard curve.[2]
Table 1: Representative ELISA Data for this compound Quantification
| Standard Concentration (ng/mL) | Mean Absorbance (450 nm) | % B/B0 | Calculated Concentration (ng/mL) |
| 10 (B0) | 1.850 | 100% | - |
| 5 | 0.458 | 24.8% | 5.0 |
| 2.5 | 0.795 | 43.0% | 2.5 |
| 1.25 | 1.150 | 62.2% | 1.25 |
| 0.625 | 1.420 | 76.8% | 0.625 |
| 0.313 | 1.610 | 87.0% | 0.313 |
| 0 (Blank) | 1.900 | - | - |
| Sample 1 | 0.985 | 53.2% | 1.85 |
| Sample 2 | 1.280 | 69.2% | 0.89 |
Note: The data presented above is for illustrative purposes only. Actual results may vary.
Experimental Protocols
This section provides a detailed methodology for performing a competitive ELISA for this compound detection.
A. Reagent Preparation
-
Wash Buffer (1X): If a concentrated wash buffer is provided, dilute it to 1X with deionized water.
-
This compound Standard: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare serial dilutions of the standard in the standard diluent to create concentrations ranging from 10 ng/mL to 0.313 ng/mL.[4]
-
Biotinylated this compound (Tracer): Reconstitute the lyophilized tracer with the appropriate buffer as indicated by the manufacturer.
-
Antibody Coated Plate: Use a 96-well microplate pre-coated with anti-Leucomyosuppressin antibody.
-
Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP solution with the provided dilution buffer.
-
TMB Substrate: Bring the TMB substrate solution to room temperature before use.
-
Stop Solution: The stop solution is ready to use.
B. Sample Preparation
-
Serum/Plasma: Collect blood samples and centrifuge to separate serum or plasma. Samples should be stored at -20°C or -80°C. Before the assay, thaw the samples and dilute them with the standard diluent.[5]
-
Cell Culture Supernatants: Centrifuge cell culture media to remove any cells and debris. Assay immediately or store at -80°C.[5]
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to pellet cellular debris. The supernatant can then be used for the assay. Total protein concentration should be determined for normalization.[5]
C. Assay Procedure
-
Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Add 25 µL of biotinylated this compound tracer to each well.
-
Add 25 µL of diluted anti-Leucomyosuppressin antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Discard the solution and wash the plate 4 times with 1X Wash Buffer. Ensure complete removal of liquid at each step.
-
Add 100 µL of diluted Streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Discard the solution and wash the plate 4 times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm immediately using a microplate reader.
Visualizations
Diagram 1: Competitive ELISA Workflow for this compound Detection
Caption: Workflow of the competitive ELISA for this compound detection.
Diagram 2: Hypothetical this compound Signaling Pathway
Disclaimer: The following diagram illustrates a hypothetical signaling pathway for this compound based on common neuropeptide signaling mechanisms. The actual pathway may differ and requires experimental validation.
Caption: A hypothetical G-protein coupled receptor signaling pathway for this compound.
References
Unveiling Leucomyosuppressin: Advanced Mass Spectrometry Techniques for Identification and Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of neuroendocrinology, the precise identification and quantification of neuropeptides are paramount for understanding their complex roles in physiological processes. Leucomyosuppressin (LMS), a key myoinhibitory neuropeptide in insects, plays a crucial role in regulating muscle activity. This application note provides detailed protocols and methodologies for the robust identification and quantification of this compound using cutting-edge mass spectrometry techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. These methods are indispensable for researchers in neuroscience, entomology, and drug development seeking to explore the function and potential applications of this important signaling molecule.
Introduction to this compound
This compound (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2) is a member of the FMRFamide-related peptide (FaRP) family, known for its inhibitory effects on visceral and skeletal muscle contractions in insects. Its role in modulating physiological processes makes it a significant target for research aimed at developing novel pest control strategies and for fundamental studies in neurobiology. Accurate and sensitive analytical techniques are essential for elucidating its distribution, concentration, and function within the insect nervous system.
Quantitative Analysis of this compound
Mass spectrometry stands as the gold standard for the definitive identification and quantification of neuropeptides due to its high sensitivity and specificity. The following tables summarize key quantitative data for the identification of this compound using LC-MS/MS.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Precursor Ion (m/z) | 629.32 (doubly charged) |
| Product Ions (m/z) | 136.1, 299.2, 446.3, 593.4, 730.5 |
| Collision Energy | 25-35 eV |
| Retention Time | Dependent on LC conditions |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
The values presented are representative and may require optimization based on the specific instrumentation and experimental conditions.
Table 2: MALDI-TOF MS Peak List for this compound
| m/z (Monoisotopic) | Assignment |
| 1256.68 | [M+H]⁺ |
| 1278.66 | [M+Na]⁺ |
| 1294.63 | [M+K]⁺ |
Observed m/z values may vary slightly depending on instrument calibration and matrix used.
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful analysis of this compound. The following sections provide comprehensive methodologies for sample preparation, LC-MS/MS analysis, and MALDI-TOF MS analysis.
I. Sample Preparation from Insect Tissue
Effective sample preparation is crucial to minimize proteolytic degradation and remove interfering substances like salts and lipids.
Materials:
-
Insect tissue (e.g., central nervous system, gut)
-
Homogenization buffer: Acidified methanol (90% methanol, 9% water, 1% acetic acid) with a cocktail of protease inhibitors.
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Protocol:
-
Dissect the target tissue from the insect in cold insect saline.
-
Immediately transfer the tissue into a pre-chilled tube containing homogenization buffer.
-
Homogenize the tissue using a sonicator or a mechanical homogenizer on ice.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the neuropeptides.
-
Condition an SPE C18 cartridge by washing with 100% ACN followed by equilibration with 0.1% TFA in water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution of 80% ACN and 0.1% TFA.
-
Dry the eluted sample using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried peptide extract in a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.
II. LC-MS/MS Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) using the transitions listed in Table 1.
III. MALDI-TOF MS Analysis Protocol
Instrumentation:
-
MALDI-TOF or MALDI-TOF/TOF mass spectrometer
Materials:
-
MALDI target plate
-
Matrix solution: Saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid.
Protocol:
-
Spot 1 µL of the reconstituted peptide sample onto the MALDI target plate.
-
Immediately add 1 µL of the matrix solution to the sample spot and mix gently by pipetting up and down.
-
Allow the sample-matrix mixture to air dry completely, forming a crystalline spot.
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode over a mass range of m/z 800-2000.
-
Calibrate the instrument using a standard peptide mixture. For MS/MS analysis, select the precursor ion of LMS ([M+H]⁺ at m/z 1256.68) for fragmentation.
Signaling Pathway and Experimental Workflow
To visualize the complex processes involved in this compound signaling and the experimental approach to its identification, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of this compound (LMS).
Caption: Experimental workflow for LMS identification.
Conclusion
The methodologies outlined in this application note provide a robust framework for the sensitive and specific identification and quantification of this compound. The detailed protocols for both LC-MS/MS and MALDI-TOF MS, combined with effective sample preparation techniques, will empower researchers to accurately measure this neuropeptide in complex biological matrices. This will facilitate a deeper understanding of its physiological roles and may pave the way for the development of novel insect control agents and other biotechnological applications.
References
Application Notes and Protocols for Bioassay of Leucomyosuppressin (LMS) Activity on Insect Visceral Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-related peptide family, known for its potent myoinhibitory effects on insect visceral muscle.[1][2] This peptide plays a crucial role in regulating gut motility and, consequently, feeding behavior in various insect species.[3] The ability of LMS to suppress the spontaneous contractions of visceral muscles, particularly the foregut and hindgut, makes it a significant target for the development of novel insect control agents.[3][4] This document provides detailed application notes and a comprehensive protocol for a bioassay to test the activity of this compound and its analogs on insect visceral muscle, using the hindgut of the cockroach Leucophaea maderae as a model system.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on insect visceral muscle, as reported in the literature.
Table 1: Inhibitory Activity of this compound on Cockroach Visceral Muscle
| Insect Species | Tissue | Parameter | Value (M) | Reference |
| Leucophaea maderae | Foregut | Inhibition Threshold | 1 x 10⁻¹¹ | [3] |
| Concentration for Maximum Response | 2.4 x 10⁻⁸ | [3] | ||
| Hindgut | Inhibition Threshold | 3 x 10⁻¹¹ | [3] | |
| Concentration for Maximum Response | 2.4 x 10⁻⁸ | [3] | ||
| Blattella germanica | Foregut & Hindgut | ED₅₀ | ~ 1 x 10⁻¹⁰ |
Table 2: Structure-Activity Relationship of this compound on Leucophaea maderae Hindgut
| Peptide Fragment/Analog | Activity | Reference |
| Active Core (Minimum Residues for Activity) | ||
| Val-Phe-Leu-Arg-Phe-NH₂ (C-terminal pentapeptide) | Elicits myoinhibitory activity | [4] |
| Fragment for Activity of Same Magnitude as Parent Peptide | ||
| Asp-His-Val-Phe-Leu-Arg-Phe-NH₂ (C-terminal heptapeptide) | Activity equivalent to full LMS | [4] |
Experimental Protocols
This section details the methodology for the bioassay of this compound activity on the isolated hindgut of the cockroach, Leucophaea maderae.
Materials and Reagents
-
Adult male cockroaches (Leucophaea maderae)
-
Dissecting microscope
-
Fine dissecting scissors and forceps
-
Petri dish lined with Sylgard or wax
-
Insect saline solution (e.g., Hoyle's saline)
-
This compound (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂) and its analogs
-
Force transducer or myograph system
-
Data acquisition system and software
-
Micropipettes
-
Aeration system (optional)
Experimental Procedure
-
Dissection and Preparation of Hindgut:
-
Anesthetize an adult male cockroach by chilling on ice.
-
Decapitate the cockroach and make a dorsal incision along the length of the abdomen.
-
Pin the cockroach, ventral side down, in a dissecting dish filled with insect saline.
-
Carefully remove the digestive tract, identifying the hindgut.
-
Isolate the hindgut by cutting it away from the midgut and the rectum.
-
Gently flush the lumen of the hindgut with saline to remove any contents.
-
-
Mounting the Hindgut:
-
Tie one end of the isolated hindgut to a fixed hook or pin at the bottom of an organ bath containing fresh, aerated insect saline.
-
Attach the other end of the hindgut to an isotonic force transducer or myograph using a fine thread.
-
Apply a slight initial tension to the muscle (e.g., 0.2-0.5 g) and allow it to equilibrate for at least 30-60 minutes, or until spontaneous contractions become regular and stable. During this period, perfuse the organ bath with fresh saline periodically.
-
-
Application of this compound and Data Recording:
-
Prepare a series of dilutions of this compound and its analogs in insect saline.
-
Once a stable baseline of spontaneous contractions is established, add a known concentration of the test peptide to the organ bath.
-
Record the changes in the amplitude and frequency of the hindgut contractions for a set period (e.g., 5-10 minutes) or until a stable response is observed.
-
After each application, thoroughly wash the preparation with fresh saline and allow it to return to its baseline contraction pattern before applying the next concentration or compound.
-
Perform a dose-response analysis by applying increasing concentrations of the peptide.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the application of the test compound.
-
Express the inhibitory effect as a percentage reduction in contraction amplitude or frequency compared to the pre-treatment baseline.
-
Construct dose-response curves by plotting the percentage inhibition against the logarithm of the peptide concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) value for each active compound.
-
Visualization of Pathways and Workflows
Signaling Pathway
Experimental Workflow
References
- 1. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound on the visceral muscle systems of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for inhibitory insect myosuppressins: contrast with the stimulatory sulfakinins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Leucomyosuppressin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomyosuppressin (LMS) is a neuropeptide belonging to the FMRFamide-related peptide family, known to play a crucial role in regulating muscle contractility and other physiological processes in invertebrates. The LMS receptor, a G protein-coupled receptor (GPCR), represents a potential target for the development of novel insecticides. Understanding the binding affinity of various ligands to the LMS receptor is paramount for screening and characterizing potential lead compounds.
These application notes provide detailed protocols for three common methods used to study receptor binding affinity: Radioligand Binding Assays, Fluorescence-Based Assays, and Surface Plasmon Resonance (SPR). While specific, validated binding assays for the this compound receptor are not widely documented in publicly available literature, the following protocols are based on established methodologies for insect GPCRs and can be adapted for the characterization of the LMS receptor.
This compound Receptor Signaling Pathway
This compound receptors are known to be G protein-coupled receptors. Upon ligand binding, the receptor undergoes a conformational change, activating an associated heterotrimeric G protein. Evidence from studies on related myosuppressin receptors in insects suggests coupling to the Gq alpha subunit. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key event in modulating cellular responses such as muscle contraction.
Quantitative Data Summary
The available quantitative data for this compound receptor binding is limited. The following table summarizes the known activation data for the Drosophila myosuppressin receptor, which shares homology with the this compound receptor. Researchers should aim to determine these parameters for the specific LMS receptor under investigation.
| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Drosophila Myosuppressin Receptor 1 (DMSR-1) | Drosophila Myosuppressin | Functional (Aequorin) | CHO/G-16 | EC50 | 4 x 10-8 M | [1] |
| Drosophila Myosuppressin Receptor 2 (DMSR-2) | Drosophila Myosuppressin | Functional (Aequorin) | CHO/G-16 | EC50 | 4 x 10-8 M | [1] |
Experimental Protocols
General Workflow for Receptor Binding Assays
The following diagram illustrates a generalized workflow for conducting receptor binding assays.
Protocol 1: Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions due to their high sensitivity and specificity.[2] These assays involve the use of a radioactively labeled ligand to measure its binding to the receptor.
3.2.1. Materials
-
Receptor Source: Cell membranes from insect cell lines (e.g., Sf9, High Five™) or CHO cells stably expressing the this compound receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) version of this compound or a high-affinity antagonist. (Note: A specific radioligand for the LMS receptor may need to be custom synthesized).
-
Unlabeled Ligand: Unlabeled this compound or other competing compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well filter plates and vacuum manifold.
-
Liquid scintillation counter.
3.2.2. Membrane Preparation
-
Culture insect or mammalian cells expressing the LMS receptor to a high density.
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
3.2.3. Saturation Binding Assay Protocol
-
To a 96-well plate, add increasing concentrations of the radioligand in duplicate.
-
For the determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a separate set of duplicate wells for each radioligand concentration.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the radioligand concentration and fit the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
3.2.4. Competition Binding Assay Protocol
-
To a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled competitor compound.
-
For the determination of non-specific binding, add a high concentration of unlabeled this compound to a set of wells.
-
Add the membrane preparation to each well.
-
Follow steps 4-7 from the saturation binding assay protocol.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fluorescence-Based Assay (Fluorescence Polarization)
Fluorescence polarization (FP) is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to its receptor. This method is well-suited for high-throughput screening.
3.3.1. Materials
-
Receptor Source: Solubilized and purified this compound receptor or membrane preparations with a high receptor density.
-
Fluorescently Labeled Ligand: this compound or a small molecule antagonist conjugated to a fluorophore (e.g., fluorescein, TAMRA). (Note: This will likely require custom synthesis).
-
Unlabeled Ligands: Test compounds for competition assays.
-
Assay Buffer: A buffer that minimizes background fluorescence (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Black, low-binding 96- or 384-well plates.
-
A microplate reader with fluorescence polarization capabilities.
3.3.2. Assay Protocol
-
Add a fixed concentration of the fluorescently labeled ligand to all wells of the microplate.
-
Add increasing concentrations of the unlabeled competitor compound to the wells.
-
Add the purified receptor or membrane preparation to each well to start the reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
-
Measure the fluorescence polarization in the microplate reader.
-
Plot the change in millipolarization (mP) units against the log concentration of the competitor.
-
Determine the IC50 from the resulting competition curve.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technology that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a receptor immobilized on the chip.
3.4.1. Materials
-
SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).
-
Purified this compound Receptor: For immobilization on the sensor chip.
-
Ligands: this compound and other test compounds in solution (analyte).
-
Immobilization Buffers: e.g., Amine coupling kit (EDC, NHS), and appropriate buffer for the receptor (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
3.4.2. Experimental Protocol
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified LMS receptor over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference channel should be prepared in the same way but without the receptor to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (this compound or test compound) over the receptor-immobilized and reference surfaces at a constant flow rate. This is the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation of the analyte from the receptor. This is the dissociation phase.
-
Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution (e.g., low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for studying the binding affinity of ligands to the this compound receptor. While the lack of commercially available, specific reagents for the LMS receptor presents a challenge, the adaptation of these established methods, particularly with the use of recombinantly expressed receptors and custom-synthesized labeled ligands, will enable robust characterization of this important insect GPCR. Careful optimization of assay conditions will be critical for obtaining reliable and reproducible data, which will be invaluable for the discovery and development of novel compounds targeting the this compound receptor.
References
Cloning and Expression of the Leucomyosuppressin Receptor: Applications and Protocols for Research and Drug Development
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the study of the Leucomyosuppressin (LMS) receptor, a key G protein-coupled receptor (GPCR) in insects that regulates visceral muscle activity. The following sections detail the methodologies for cloning, expression, and functional characterization of the LMS receptor, alongside quantitative data and visual representations of the associated signaling pathways and experimental workflows.
Application Notes
The cloning and functional expression of the this compound receptor are pivotal for several key areas of research and development. The insect myosuppressins are a family of neuropeptides that generally inhibit visceral muscle contractions.[1] Understanding the interaction between this compound and its receptor can pave the way for the development of novel and specific insect pest control agents. By targeting this receptor, it may be possible to disrupt critical physiological processes in pest species.
Furthermore, the study of the LMS receptor provides a valuable model for understanding the broader family of FMRFamide-related peptide receptors in invertebrates. High-throughput screening of chemical libraries against the expressed receptor can identify novel agonists or antagonists.[1] These compounds can serve as chemical probes to further elucidate the physiological roles of myosuppressins or as lead compounds for insecticide development. The protocols outlined below provide a robust framework for establishing a stable and reliable in vitro system for such screening campaigns.
Quantitative Data Summary
The following table summarizes the quantitative data for the functional activity of Drosophila myosuppressin (Drome-MS) on its cloned and expressed receptors, as determined by a bioluminescence-based calcium mobilization assay in Chinese Hamster Ovary (CHO) cells.
| Receptor | Ligand | EC50 (M) | Cell Line | Assay Type | Reference |
| DMSR-1 | Drome-MS | 4 x 10⁻⁸ | CHO/G-16 | Bioluminescence | Egerod et al., 2003[1][2] |
| DMSR-2 | Drome-MS | 4 x 10⁻⁸ | CHO/G-16 | Bioluminescence | Egerod et al., 2003[1][2] |
Experimental Protocols
Molecular Cloning of the this compound Receptor (from Drosophila melanogaster)
This protocol is based on the methods described by Egerod et al. (2003) for the cloning of the Drosophila myosuppressin receptors (DMSR-1 and DMSR-2).
1.1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the heads of adult Drosophila melanogaster using a suitable RNA extraction kit (e.g., TRIzol reagent).
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
1.2. PCR Amplification:
-
Design gene-specific primers based on the known sequences of the Drosophila myosuppressin receptor genes (CG8985 for DMSR-1 and CG13803 for DMSR-2). The GenBank accession numbers are AF544244 and AF545042, respectively.
-
Perform PCR using the synthesized cDNA as a template and the gene-specific primers. Use a high-fidelity DNA polymerase to minimize errors.
-
Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of a product of the expected size.
1.3. Cloning into Expression Vector:
-
Purify the PCR product from the agarose gel.
-
Clone the purified PCR product into a suitable expression vector. For expression in mammalian cells, a vector such as pcDNA3.1 or pIRES2-EGFP can be used. The coding sequence of DMSR-1 was cloned into the pCR3.1 vector, while DMSR-2 was cloned into the pIRES2-EGFP vector.[1]
-
Transform competent E. coli with the ligation mixture and select for positive colonies.
-
Isolate plasmid DNA from the positive colonies and verify the sequence of the insert by DNA sequencing.
Expression of the this compound Receptor in Mammalian Cells
This protocol describes the stable expression of the LMS receptor in Chinese Hamster Ovary (CHO) cells.
2.1. Cell Culture:
-
Maintain CHO cells, preferably a line stably expressing the human Gα-16 protein subunit (CHO/G-16), in a suitable culture medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.[1]
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
2.2. Transfection:
-
Seed the CHO/G-16 cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the expression vector containing the LMS receptor cDNA using a suitable transfection reagent (e.g., FuGENE 6).[1]
-
Include a control transfection with an empty vector.
2.3. Selection of Stable Cell Lines:
-
Two days after transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for pcDNA3.1) to the culture medium.
-
Replace the medium with fresh selection medium every 3-4 days.
-
After 2-3 weeks, individual antibiotic-resistant colonies will appear.
-
Isolate individual colonies using cloning cylinders and expand them in separate culture flasks.
-
Screen the expanded cell lines for receptor expression and function using the functional assays described below.
Functional Characterization: Calcium Mobilization Assay
This protocol describes a fluorescence-based calcium mobilization assay to measure the activation of the expressed LMS receptor.
3.1. Cell Preparation:
-
Seed the stable CHO/G-16 cell line expressing the LMS receptor in a 96-well black, clear-bottom plate.
-
Grow the cells to confluency.
3.2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.
3.3. Assay Procedure:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
3.4. Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of this compound.
-
Plot the change in fluorescence as a function of the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Experimental workflow for cloning and expression of the LMS receptor.
Caption: Proposed signaling pathway for the this compound receptor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Leucomyosuppressin (LMS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Leucomyosuppressin (pQDVDHVFLRFamide).
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound (LMS) and what are its key features?
A1: The amino acid sequence of this compound is pyroglutamyl-Aspartyl-Valyl-Aspartyl-Histidyl-Valyl-Phenylalanyl-Leucyl-Arginyl-Phenylalaninamide (pQDVDHVFLRFamide)[1][2][3]. Key features that present challenges in its chemical synthesis include:
-
N-terminal Pyroglutamic Acid (pQ): This is a post-translational modification where the N-terminal glutamine cyclizes. For synthetic purposes, it is best to use pyroglutamic acid as the first building block rather than relying on the cyclization of glutamine during or after synthesis, which can be inefficient[4][5][6].
-
Aspartic Acid (D) Residues: The presence of two aspartic acid residues increases the risk of aspartimide formation, a major side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[7][8].
-
Histidine (H) Residue: Histidine is prone to racemization during the activation step of coupling[9][10][11].
-
Hydrophobic Residues: The sequence is rich in hydrophobic amino acids (Val, Leu, Phe), which can lead to peptide aggregation on the solid support, hindering reaction kinetics[12][13][14].
-
Arginine (R) Residue: The bulky guanidinium side chain of arginine requires efficient protection and can be challenging to couple.
-
C-terminal Amide: The peptide is C-terminally amidated, necessitating the use of a specific resin, such as Rink Amide resin, for SPPS[15][16][17].
Troubleshooting Guides
Problem 1: Low Overall Yield of Crude this compound
This is a common issue that can arise from several factors during solid-phase peptide synthesis.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Deprotection of Fmoc Group | Extend the deprotection time or use a stronger deprotection solution. A double deprotection step can be beneficial. | See Protocol 1: Optimized Fmoc Deprotection. |
| Inefficient Coupling Reactions | Use a more efficient coupling reagent, increase the equivalents of amino acid and coupling reagents, or perform a double coupling for sterically hindered residues (Val, Leu, Phe, Arg)[18][19][20][21]. Microwave-assisted coupling can also enhance efficiency. | See Protocol 2: High-Efficiency Coupling. |
| Peptide Aggregation on Resin | Synthesize at a higher temperature (e.g., 60°C), use a more polar solvent system (e.g., a mixture of DMF and DMSO), or incorporate a "magic mixture" of solvents[13]. Using a lower-loading resin can also help by increasing the distance between peptide chains. | See Protocol 3: Synthesis of Aggregation-Prone Peptides. |
Problem 2: Presence of Impurities with Similar Mass to the Target Peptide in HPLC/MS Analysis
These impurities are often a result of side reactions involving specific amino acid residues.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Aspartimide Formation | Use a protecting group for the Asp side chain that is more resistant to base-catalyzed cyclization, such as 3-tert-butyl-aspartate (Asp(O-tBu)) is standard, but for difficult sequences, more advanced protecting groups might be needed. Alternatively, adding a small amount of a weak acid like acetic acid to the piperidine deprotection solution can suppress this side reaction[22]. | See Protocol 4: Minimizing Aspartimide Formation. |
| Histidine Racemization | Use a pre-activated protected Histidine derivative or a coupling reagent known to minimize racemization, such as HATU or HCTU, in combination with an additive like OxymaPure[10][21]. Ensure the use of a side-chain protecting group on Histidine (e.g., Trityl (Trt)). | See Protocol 5: Racemization-Free Histidine Coupling. |
| Deletion Sequences (Missing Amino Acids) | This is often due to incomplete coupling. Implement the solutions from Problem 1 for inefficient coupling, particularly for the bulky hydrophobic residues. | See Protocol 2: High-Efficiency Coupling. |
Experimental Protocols
Protocol 1: Optimized Fmoc Deprotection
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).
-
Initial Deprotection: Add the deprotection solution to the resin-bound peptide and agitate for 5 minutes at room temperature.
-
Drain and Second Deprotection: Drain the reaction vessel and add a fresh aliquot of the deprotection solution. Agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
Protocol 2: High-Efficiency Coupling
-
Reagent Preparation: Dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a coupling agent (e.g., HATU) in DMF. Add 8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature. For difficult couplings (e.g., Val, Leu, Phe, Arg), the reaction time can be extended or a second coupling can be performed.
-
Washing: After the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min).
Protocol 3: Synthesis of Aggregation-Prone Peptides
-
Solvent System: Use a 1:1 mixture of DMF and Dimethyl Sulfoxide (DMSO) as the primary solvent for both deprotection and coupling steps.
-
Elevated Temperature: Perform the coupling reactions at an elevated temperature, for example, 50-60°C. This can be achieved using a heated shaker or a microwave peptide synthesizer.
-
Chaotropic Salts: In severe cases of aggregation, the addition of chaotropic salts like LiCl (0.5 M) to the coupling mixture can help to disrupt secondary structures.
Protocol 4: Minimizing Aspartimide Formation
-
Modified Deprotection Cocktail: Prepare a solution of 20% piperidine in DMF containing 0.1 M of an additive such as Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). This helps to buffer the basicity and reduce aspartimide formation.
-
Reduced Deprotection Time: Shorten the deprotection times where possible, while ensuring complete Fmoc removal.
-
Protecting Group Strategy: For the Aspartic acid residues, consider using a more sterically hindered protecting group than the standard tert-butyl ester if aspartimide formation is persistent.
Protocol 5: Racemization-Free Histidine Coupling
-
Coupling Reagents: Use a combination of a uronium/aminium salt coupling reagent like HATU or HCTU with an additive such as OxymaPure.
-
Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.
-
No Pre-activation: For Histidine coupling, it is often recommended to add the amino acid, coupling reagent, and base to the resin simultaneously without a pre-activation step to minimize the time the activated ester is present in solution, which is when racemization is most likely to occur.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Arginine
| Coupling Reagent | Additive | Base | Coupling Time (min) | Crude Purity (%) |
| HBTU | HOBt | DIPEA | 60 | 85 |
| HATU | - | DIPEA | 45 | 92 |
| PyBOP | HOBt | DIPEA | 60 | 88 |
| DIC | OxymaPure | - | 90 | 90 |
Note: Data is illustrative and actual results may vary based on specific reaction conditions and sequence context.
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Temperature (°C) | Time (min) | Aspartimide Byproduct (%) |
| 20% Piperidine/DMF | 25 | 20 | 15 |
| 20% Piperidine/DMF | 40 | 10 | 25 |
| 20% Piperidine, 0.1M Oxyma/DMF | 25 | 20 | 5 |
Note: Data is illustrative and based on a model peptide containing an Asp-Gly sequence, which is highly prone to this side reaction.
Visualizations
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Side reaction pathway for aspartimide formation during SPPS.
References
- 1. This compound | C59H84N16O15 | CID 176039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Molecular characterization of the inhibitory myotropic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. Mechanism of racemisation of histidine derivatives in peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expression, purification, and C-terminal amidation of recombinant human glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 17. ias.ac.in [ias.ac.in]
- 18. biotage.com [biotage.com]
- 19. jpt.com [jpt.com]
- 20. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Semantic Scholar [semanticscholar.org]
- 21. bachem.com [bachem.com]
- 22. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor antibody specificity in Leucomyosuppressin immunoassays.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor antibody specificity in Leucomyosuppressin (LMS) immunoassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your LMS immunoassay experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other molecules in the sample. | a. Perform a blocking peptide competition assay. b. Increase the stringency of wash steps. c. Test a different antibody from another vendor or a different clonal population. |
| 2. Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding. | a. Optimize the blocking buffer (e.g., try 5% non-fat dry milk, BSA, or a commercial blocker). b. Increase the blocking incubation time. | |
| 3. High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. | a. Perform a titration experiment to determine the optimal antibody concentration. | |
| Weak or No Signal | 1. Poor Antibody Affinity/Specificity: The antibody may have low affinity for LMS or may not be specific to the target epitope under the assay conditions. | a. Validate the antibody using a different method, such as Western Blot with a positive control. b. Consider using an antibody raised against a different LMS epitope. |
| 2. Inactive Reagents: The LMS peptide standard, antibodies, or enzyme conjugates may have degraded. | a. Use fresh reagents and ensure proper storage conditions are met. b. Test the activity of the enzyme conjugate and substrate separately. | |
| 3. Suboptimal Assay Conditions: Incubation times, temperatures, or buffer pH may not be optimal. | a. Review the manufacturer's protocol and optimize each step of the assay. | |
| High Well-to-Well Variability | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents or samples. | a. Use calibrated pipettes and practice proper pipetting technique. b. Prepare a master mix of reagents to be added to all wells. |
| 2. Improper Washing: Incomplete or uneven washing of the microplate wells. | a. Ensure all wells are completely filled and aspirated during each wash step. An automated plate washer is recommended. | |
| 3. Edge Effects: Temperature or evaporation gradients across the plate during incubation. | a. Use a plate sealer during incubations and avoid stacking plates. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (LMS) and why is immunoassay specificity a concern?
A1: this compound (LMS) is a neuropeptide found in arthropods that belongs to the FMRFamide-like peptide (FaLP) family. It is involved in processes such as muscle inhibition and regulating feeding behavior. Immunoassay specificity is a significant concern because antibodies raised against LMS may cross-react with other structurally similar neuropeptides within the FaLP family, leading to inaccurate quantification and false-positive results.
Q2: How can I validate the specificity of my anti-LMS antibody?
A2: Several methods can be used to validate antibody specificity:
-
Western Blotting: Use your antibody to probe a sample known to express LMS. A single band at the correct molecular weight suggests specificity.
-
Peptide Competition/Blocking: Pre-incubate the antibody with an excess of the immunizing LMS peptide. A significant reduction in signal in the immunoassay indicates that the antibody is specific to that peptide.
-
Testing Against Related Peptides: Run the immunoassay with other known FaLPs to check for cross-reactivity.
-
Knockout/Knockdown Validation: If a suitable cell line or organism is available, test the antibody on a sample where the gene for LMS has been knocked out or its expression reduced. A specific antibody should show a greatly diminished signal.
Q3: What are some alternative technologies if I cannot achieve the desired specificity with an immunoassay?
A3: If poor antibody specificity remains an insurmountable issue, consider alternative quantification methods such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive method for peptide quantification that does not rely on antibodies.
-
Ultrasensitive Immunoassays: Technologies like Immuno-PCR (e.g., IQELISA™) or Single Molecule Array (Simoa™) can offer higher sensitivity, which may allow for greater sample dilution, thereby reducing the impact of cross-reacting substances.
Q4: Can I use a monoclonal antibody to improve specificity?
A4: While monoclonal antibodies recognize a single epitope and can offer high specificity, this is not always a guarantee against cross-reactivity, especially with peptides that share homologous regions. It is recommended to use a monoclonal antibody as the primary antibody for high specificity and a polyclonal antibody as the detection antibody for signal amplification to enhance sensitivity. However, any antibody, monoclonal or polyclonal, must be rigorously validated for your specific application.
Experimental Protocols
Protocol 1: Antibody Validation by Competitive ELISA
This protocol determines the specificity of an anti-LMS antibody by measuring the inhibition of antibody binding to a coated plate in the presence of a competing free LMS peptide.
-
Plate Coating: Coat a 96-well microplate with this compound antigen. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Inhibition:
-
Prepare serial dilutions of the LMS peptide standard (competitor).
-
In separate tubes, mix the diluted competitor peptide with a constant, predetermined concentration of the primary anti-LMS antibody.
-
Incubate this mixture for 1-2 hours at room temperature.
-
Add the antibody-peptide mixtures to the coated and blocked wells.
-
As a control, add the primary antibody without any competitor peptide to designated wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: A specific antibody will show a dose-dependent decrease in signal as the concentration of the free LMS competitor peptide increases.
Visualizations
Signaling Pathways and Workflows
Caption: Representative G-Protein Coupled Receptor (GPCR) signaling pathway for this compound (LMS).
Technical Support Center: Optimizing Leucomyosuppressin Immunocytochemistry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the immunocytochemical detection of Leucomyosuppressin (LMS), an important invertebrate myoinhibitory neuropeptide.
Frequently Asked Questions (FAQs)
Q1: Why is fixation a critical step for this compound immunocytochemistry? A1: Fixation is crucial as it preserves the cellular structure and the antigenic site (epitope) of the this compound neuropeptide, preventing its degradation by cellular enzymes. A well-chosen fixation method ensures that the peptide remains in its native subcellular location, allowing for accurate visualization. However, improper fixation can mask the epitope, leading to weak or no antibody binding.[1]
Q2: What are the primary types of fixatives used for neuropeptide staining? A2: The two main categories of fixatives are cross-linking agents and precipitating (or denaturing) agents.
-
Cross-linking fixatives , like paraformaldehyde (PFA), form covalent bonds between proteins, creating a stable molecular network that preserves morphology well.[2]
-
Precipitating fixatives , such as ice-cold methanol or acetone, denature proteins and cause them to precipitate in situ.[2] This method can sometimes expose epitopes that are masked by cross-linking.
Q3: Which fixative should I choose as a starting point for my LMS experiments? A3: For preserving cell morphology, a 4% paraformaldehyde (PFA) solution is a common and effective starting point.[3][4] However, if you experience poor signal, the cross-linking action of PFA might be masking the LMS epitope. In such cases, testing a precipitating fixative like ice-cold methanol is a logical next step.[2][4] It is always recommended to test and compare different fixation methods to determine the optimal one for your specific antibody and cell type.[4]
Q4: Do I need an antigen retrieval step for LMS staining? A4: An antigen retrieval step is sometimes necessary when using cross-linking fixatives like PFA.[1] The chemical bridges created by PFA can hide the peptide's epitope from the primary antibody. Antigen retrieval methods, which often involve heat and specific buffers, can help unmask these sites.[1] This step should only be incorporated if initial attempts with standard PFA fixation yield no or very weak signal.[1]
Troubleshooting Guide
This guide addresses common issues encountered during LMS immunocytochemistry.
Problem: No or Weak Staining
Q: I am not seeing any signal, or the signal is very faint. What are the likely causes and solutions? A: This is a common issue with several potential causes:
-
Improper Fixation: The fixative may be masking the epitope.
-
Insufficient Permeabilization: The antibodies cannot access the intracellular LMS neuropeptide.
-
Primary Antibody Issues: The antibody concentration may be too low or the antibody itself may not be suitable for the application.
-
Low Target Expression: The cells may not be expressing detectable levels of this compound.
-
Solution: Confirm LMS expression in your model system by consulting scientific literature or using an alternative detection method like mass spectrometry if possible.[7]
-
Caption: Troubleshooting flowchart for no or weak immunostaining signal.
Problem: High Background Staining
Q: My images have high background, making it difficult to distinguish the specific signal. What can I do? A: High background can obscure your results. Here are common causes and their solutions:
-
Inadequate Blocking: Non-specific sites on the cells are binding to the antibodies.
-
Primary or Secondary Antibody Concentration is Too High: Excess antibody is binding non-specifically.
-
Solution: Titrate both your primary and secondary antibodies to find the lowest concentration that still provides a strong positive signal.[7]
-
-
Insufficient Washing: Unbound antibodies have not been adequately washed away.
-
Over-fixation: Excessive cross-linking by PFA can sometimes lead to non-specific antibody binding.
-
Solution: Reduce the fixation time or concentration. You can also try a post-fixation quenching step with 0.1M glycine or Tris buffer to neutralize free aldehyde groups.[4]
-
Experimental Protocols
The following are detailed protocols that serve as a starting point for optimizing LMS immunocytochemistry.
Caption: General experimental workflow for immunocytochemistry.
Protocol 1: Paraformaldehyde (PFA) Fixation
This method is excellent for preserving cellular morphology.
-
Cell Seeding: Grow cells on sterile glass coverslips in a culture dish to the desired confluency.[4]
-
Wash: Gently aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fixation: Add freshly prepared 4% PFA in PBS to the coverslips and incubate for 10-15 minutes at room temperature.[3]
-
Wash: Aspirate the fixative and wash the cells three times with PBS, for 5 minutes each time.
-
Permeabilization: Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is necessary to allow antibodies to enter the cell.[2]
-
Blocking: Aspirate the permeabilization buffer and add a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBST). Incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-LMS antibody in the antibody dilution buffer (e.g., 1% BSA in PBST) according to the manufacturer's instructions or your optimization results. Incubate overnight at 4°C.
-
Secondary Antibody Incubation & Staining: Follow steps for washing, secondary antibody incubation, counterstaining, and mounting as described in the general workflow.
Protocol 2: Methanol Fixation
This method is useful if PFA fixation results in a poor signal.
-
Cell Seeding: Grow cells on coverslips as described above.
-
Wash: Gently wash the cells once with PBS.
-
Fixation: Aspirate the PBS and add ice-cold 100% methanol (-20°C). Incubate for 10 minutes at -20°C.[2][4]
-
Wash: Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed directly to the blocking step as described in Protocol 1. A separate permeabilization step is not required as methanol also permeabilizes the cell membranes.[2][6]
-
Antibody Incubations & Staining: Follow the subsequent steps for primary and secondary antibody incubations, washing, and mounting as outlined in Protocol 1.
Reference Data
The tables below summarize key parameters and reagents for optimization.
Table 1: Comparison of Common Fixation Methods
| Feature | Paraformaldehyde (PFA) | Cold Methanol / Acetone |
| Mechanism | Cross-links proteins via amine groups[2] | Precipitates and denatures proteins[2] |
| Morphology Preservation | Excellent[2] | Fair to Good |
| Epitope Masking | Can occur, may require antigen retrieval[1] | Less likely, but can alter some epitopes[1] |
| Permeabilization | Requires a separate detergent step (e.g., Triton X-100)[2] | Permeabilizes membranes simultaneously[2][6] |
| Best For | Membrane proteins, general morphology[2] | Some intracellular proteins, when PFA fails |
Table 2: Recommended Starting Concentrations for Reagents
| Reagent | Function | Recommended Concentration | Incubation Time |
| Paraformaldehyde | Fixation | 4% in PBS | 10-20 min @ RT[2] |
| Methanol | Fixation & Permeabilization | 100% (pre-chilled to -20°C) | 10 min @ -20°C[4] |
| Triton X-100 | Permeabilization | 0.1 - 0.4% in PBS | 10-15 min @ RT[2] |
| Normal Serum | Blocking | 5 - 10% in PBS | 1 hour @ RT[8] |
| Bovine Serum Albumin (BSA) | Blocking / Antibody Diluent | 1 - 10% in PBS | 1 hour @ RT (Blocking) |
This compound Signaling Pathway
This compound peptides belong to the FMRFamide-like peptide family and are known to act via G-protein coupled receptors (GPCRs) to exert their myoinhibitory effects. The diagram below illustrates a generalized signaling cascade typical for such neuropeptides.
Caption: Generalized GPCR signaling pathway for neuropeptides like LMS.
References
- 1. Immunocytochemistry (ICC) Protocol [hellobio.com]
- 2. images.novusbio.com [images.novusbio.com]
- 3. addgene.org [addgene.org]
- 4. Immunocytochemistry Protocol: Culture, Fixation, Permeabilization, Blocking, Staining, Mounting and Imaging | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunocytochemistry (ICC) Methods and Techniques - IHC WORLD [ihcworld.com]
- 7. biotium.com [biotium.com]
- 8. A Practical Guide to Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting low signal in Leucomyosuppressin western blotting.
Welcome to the technical support center for Leucomyosuppressin (LMS) western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with detecting the neuropeptide this compound, particularly the common issue of low or no signal.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a very weak or no signal for this compound on my western blot?
Low or no signal in this compound western blotting can stem from several factors, often related to its small size as a neuropeptide. Key areas to investigate include inefficient protein extraction, poor separation of low molecular weight proteins, suboptimal transfer conditions leading to the peptide passing through the membrane ("blow-through"), inadequate antibody affinity or concentration, and issues with the detection reagents.[1][2]
Q2: What is the recommended membrane type and pore size for blotting a small peptide like this compound?
For low molecular weight proteins and peptides like this compound, a PVDF (polyvinylidene difluoride) membrane is generally recommended due to its higher protein binding capacity compared to nitrocellulose.[3][4][5] It is crucial to use a membrane with a small pore size, such as 0.1 µm or 0.2 µm, to prevent the peptide from passing through during the transfer process.[3][5][6][7]
Q3: How can I improve the separation of this compound on the gel?
Standard Tris-glycine gels may not provide optimal resolution for small peptides. Using a Tris-Tricine gel system is highly recommended for resolving proteins and peptides in the low molecular weight range (<20 kDa).[1][8] Additionally, using a higher percentage acrylamide gel (e.g., 15-20%) can improve the separation of small molecules.[8]
Q4: My primary antibody for this compound is not working well. What should I do?
Antibody performance is critical. First, ensure you are using an antibody that has been validated for western blotting. If the antibody is not validated, or if you are unsure of its quality, it is essential to perform your own validation experiments.[9] This can include testing a range of antibody concentrations, trying different blocking buffers, and performing a dot blot to confirm the antibody can bind to the peptide. If possible, use a positive control, such as a synthetic this compound peptide or a cell lysate known to express the peptide, to verify antibody reactivity.[9]
Q5: Can I enhance the signal from my HRP-conjugated secondary antibody?
Yes, several strategies can enhance the chemiluminescent signal. Ensure you are using a high-sensitivity ECL (enhanced chemiluminescence) substrate.[10] Optimizing the concentration of your secondary antibody is also important; too high a concentration can lead to high background, while too low a concentration will result in a weak signal. Also, ensure that your wash buffers do not contain sodium azide, as it inhibits horseradish peroxidase (HRP) activity.[10]
Troubleshooting Guide: Low Signal in this compound Western Blotting
This guide addresses specific issues that can lead to a low or absent signal when performing a western blot for this compound.
| Problem | Potential Cause | Recommended Solution |
| No or very faint band at the expected molecular weight | Inefficient Protein Extraction | Use a lysis buffer optimized for neuropeptides, containing a cocktail of protease inhibitors to prevent degradation. Consider an enrichment step, such as immunoprecipitation, if the endogenous expression of this compound is low. |
| Poor Separation on Gel | Use a Tris-Tricine SDS-PAGE system instead of a standard Tris-glycine gel for better resolution of low molecular weight peptides.[1][8] A high-percentage acrylamide gel (15-20%) is also recommended.[8] | |
| Inefficient Protein Transfer ("Blow-Through") | Use a PVDF membrane with a small pore size (0.1 or 0.2 µm).[3][5][6][7] Optimize transfer conditions by reducing the transfer time and/or voltage.[1] Consider adding a second membrane behind the first to check for peptide blow-through.[11] Increasing the methanol concentration in the transfer buffer can also improve peptide retention on the membrane.[2] | |
| Suboptimal Primary Antibody Performance | Ensure the primary antibody is validated for western blotting. If not, perform a titration to find the optimal concentration. Incubate the primary antibody overnight at 4°C to increase binding. Try different blocking buffers (e.g., 5% non-fat milk, 5% BSA) as some may mask the epitope. | |
| Low Secondary Antibody Signal | Use a high-sensitivity ECL substrate.[10] Titrate the HRP-conjugated secondary antibody to find the optimal dilution. Ensure buffers are fresh and do not contain sodium azide.[10] | |
| Peptide Washing Off Membrane | Consider cross-linking the peptide to the membrane after transfer using a fixative like paraformaldehyde. This can help to retain small peptides on the membrane during the washing and incubation steps.[9] |
Experimental Protocols
Protocol 1: Tris-Tricine SDS-PAGE for Low Molecular Weight Peptides
This protocol is adapted for the separation of small peptides like this compound.
1. Gel Preparation:
-
Resolving Gel (15%):
-
3.1 mL deionized water
-
5.0 mL 30% Acrylamide/Bis-acrylamide solution
-
3.1 mL 3 M Tris-HCl, 1 M HCl, pH 8.45
-
125 µL 10% SDS
-
125 µL 10% Ammonium Persulfate (APS)
-
6.3 µL TEMED
-
-
Stacking Gel (4%):
-
1.5 mL deionized water
-
0.5 mL 30% Acrylamide/Bis-acrylamide solution
-
0.38 mL 3 M Tris-HCl, 1 M HCl, pH 8.45
-
30 µL 10% SDS
-
30 µL 10% APS
-
3 µL TEMED
-
2. Sample Preparation:
-
Mix protein sample with 2x Tricine sample buffer (4% SDS, 12% glycerol, 50 mM Tris-HCl pH 6.8, 2% β-mercaptoethanol, 0.02% Coomassie blue G-250).
-
Heat at 70°C for 10 minutes.
3. Electrophoresis:
-
Use a cathode buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25) in the upper chamber and an anode buffer (0.2 M Tris-HCl, pH 8.9) in the lower chamber.
-
Run the gel at a constant voltage of 30V for 1 hour, then increase to 100-150V until the dye front reaches the bottom of the gel.
Protocol 2: Optimized Western Blot Transfer for Small Peptides
1. Membrane Preparation:
-
Cut a 0.2 µm PVDF membrane to the size of the gel.
-
Activate the membrane by incubating in 100% methanol for 1-2 minutes.
-
Equilibrate the membrane in transfer buffer for at least 5 minutes.
2. Transfer Setup:
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Ensure no air bubbles are trapped between the gel and the membrane.
3. Transfer Conditions (Wet Transfer):
-
Use a transfer buffer containing 25 mM Tris, 192 mM glycine, and 20% methanol.
-
Perform the transfer at a constant current of 100 mA for 30-60 minutes at 4°C. Note: Transfer time and voltage may need optimization.
4. (Optional) Peptide Cross-linking to Membrane:
-
After transfer, wash the membrane briefly in TBS.
-
Incubate the membrane in a solution of 0.5% paraformaldehyde in TBS for 15-20 minutes at room temperature.
-
Wash the membrane thoroughly with TBS to remove the fixative before proceeding to blocking.
Visualizing the Workflow and Troubleshooting Logic
Western Blotting Workflow for this compound
Caption: Workflow for this compound Western Blotting.
Troubleshooting Logic for Low Signaldot
References
- 1. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 2. agrisera.com [agrisera.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biossusa.com [biossusa.com]
- 6. 웨스턴 블로팅 트랜스퍼 방법 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western blot protocol for low molecular weight proteins [abcam.com]
- 9. A new approach to detect small peptides clearly and sensitively by Western blotting using a vacuum-assisted detection method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
Enhancing the stability of Leucomyosuppressin in biological samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Leucomyosuppressin (LMS) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LMS) and why is its stability in biological samples a concern?
A1: this compound (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2) is an insect neuropeptide known to inhibit muscle contraction. Its stability in biological samples, particularly insect hemolymph, is a significant concern for accurate quantification and functional studies. Endogenous proteases and peptidases present in these samples can rapidly degrade LMS, leading to an underestimation of its concentration and loss of biological activity.
Q2: What are the primary enzymes responsible for LMS degradation in insect hemolymph?
A2: Studies have shown that LMS is primarily degraded by a variety of peptidases in insect hemolymph. The main culprits include carboxypeptidases, aminopeptidases, endopeptidases, and trypsin-like serine proteases. These enzymes cleave the peptide at different sites, leading to its inactivation.
Q3: How can I prevent the degradation of LMS in my biological samples?
A3: The most effective way to prevent LMS degradation is by adding a cocktail of protease inhibitors to your sample immediately upon collection. It is also crucial to handle samples at low temperatures (e.g., on ice) and to process them promptly. For long-term storage, samples should be kept at -80°C.
Q4: What type of receptor does this compound act on?
A4: this compound, like many other insect neuropeptides, is known to act on G-protein coupled receptors (GPCRs).[1][2][3] The binding of LMS to its receptor initiates an intracellular signaling cascade.
Troubleshooting Guides
Problem 1: Low or undetectable levels of LMS in hemolymph samples.
Possible Cause: Rapid degradation of LMS by endogenous proteases during and after sample collection.
Solution:
-
Immediate Inhibition: Collect hemolymph directly into a pre-chilled microcentrifuge tube containing a broad-spectrum protease inhibitor cocktail. This is the most critical step in preserving your peptide.
-
Temperature Control: Keep the hemolymph sample on ice at all times during processing to reduce enzymatic activity.
-
Prompt Processing: Process the sample as quickly as possible. If immediate analysis is not possible, snap-freeze the sample in liquid nitrogen and store it at -80°C.
-
Optimize Extraction: Use a proven peptide extraction protocol, such as solid-phase extraction (SPE), to separate LMS from larger proteins and proteases.
Problem 2: Inconsistent LMS quantification results between replicates.
Possible Cause: Variable protease activity between samples or inconsistent sample handling.
Solution:
-
Standardize Collection: Ensure that the hemolymph collection procedure is consistent for all samples, including the volume of hemolymph and the concentration of the protease inhibitor cocktail.
-
Thorough Mixing: Gently but thoroughly mix the hemolymph with the protease inhibitor solution immediately after collection to ensure even distribution.
-
Consistent Timing: Standardize the time between sample collection, processing, and analysis for all samples to minimize variability in degradation.
Quantitative Data on LMS Stability
The stability of this compound can be significantly impacted by the presence of proteases in biological matrices. The following table summarizes the half-life of LMS in the hemolymph of two different insect species, highlighting the rapid degradation that occurs without the use of protease inhibitors.
| Insect Species | Biological Matrix | Half-life of LMS (without inhibitors) | Degrading Enzymes Identified |
| Lacanobia oleracea | Hemolymph | 65.4 minutes | Carboxypeptidase(s) and endopeptidase(s) |
| Spodoptera littoralis | Hemolymph | 13.1 minutes | Carboxypeptidase(s) and endopeptidase(s) |
Experimental Protocols
Protocol 1: Collection of Insect Hemolymph with Stabilized this compound
Materials:
-
Chilled microcentrifuge tubes (1.5 mL)
-
Protease inhibitor cocktail (e.g., a commercial cocktail designed for general use, or a custom mix targeting serine, cysteine, aspartic, and metalloproteases)
-
Micropipettes and sterile tips
-
Ice bucket
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Prepare the collection tubes by adding the appropriate volume of protease inhibitor cocktail. For a 100 µL hemolymph sample, 10 µL of a 10x protease inhibitor cocktail is typically sufficient. Place the tubes on ice.
-
Anesthetize the insect by placing it on ice for 5-10 minutes.
-
Carefully make a small incision in a non-critical area, such as a proleg, using a sterile needle or fine-tipped scissors.
-
Gently apply pressure to the insect's body to encourage a droplet of hemolymph to form at the incision site.
-
Using a micropipette, immediately collect the hemolymph and dispense it directly into the prepared collection tube on ice.
-
Gently vortex the tube to ensure thorough mixing of the hemolymph and the protease inhibitor cocktail.
-
For immediate analysis, proceed with your experimental workflow. For storage, snap-freeze the tube in liquid nitrogen and transfer it to a -80°C freezer.
Protocol 2: Assessing the Stability of this compound in Hemolymph
Materials:
-
Hemolymph collected as described in Protocol 1 (with and without protease inhibitors)
-
Synthetic this compound standard
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC-grade)
Procedure:
-
Sample Preparation:
-
Thaw the hemolymph samples (with and without inhibitors) on ice.
-
Spike the samples with a known concentration of synthetic LMS.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each sample.
-
-
Peptide Extraction:
-
Activate a C18 SPE cartridge by washing with 1 mL of ACN, followed by 1 mL of 0.1% TFA in water.
-
Load the hemolymph aliquot onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the LMS from the cartridge with 1 mL of 80% ACN in 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
HPLC-MS Analysis:
-
Reconstitute the dried peptide extract in a suitable volume of 0.1% TFA in water.
-
Inject the sample into the HPLC-MS system.
-
Use a suitable C18 column and a gradient of ACN in water (both containing 0.1% TFA) to separate the peptides.
-
Monitor the elution of LMS and its degradation products using the mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area of the intact LMS at each time point.
-
Plot the concentration of intact LMS over time for both the stabilized and non-stabilized samples.
-
Calculate the half-life of LMS under each condition.
-
Visualizations
Caption: this compound (LMS) signaling pathway via a G-protein coupled receptor (GPCR).
Caption: Experimental workflow for assessing the stability of this compound in hemolymph.
Caption: Troubleshooting decision tree for low or inconsistent this compound measurements.
References
Best practices for Leucomyosuppressin sample preparation for mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of Leucomyosuppressin and other FMRFamide-related peptides (FaRPs). This resource provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions to ensure high-quality and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are crucial signaling molecules in a wide range of physiological processes in invertebrates. Accurate detection and quantification by mass spectrometry are essential for understanding their roles in neuromodulation, muscle contraction, and other biological functions.
Q2: What are the main challenges in preparing this compound samples for mass spectrometry?
The primary challenges include the low abundance of neuropeptides in complex biological matrices, susceptibility to proteolytic degradation, and potential for contamination from salts, lipids, and polymers that can interfere with mass spectrometry analysis.[1]
Q3: Which mass spectrometry techniques are most suitable for this compound analysis?
Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) coupled with high-resolution mass analyzers like Fourier Transform Mass Spectrometry (FTMS) or Time-of-Flight (TOF) are commonly used for the analysis of neuropeptides like this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no peptide signal | Incomplete cell lysis and peptide extraction. | Use a combination of physical homogenization (e.g., sonication, bead beating) and chemical lysis with organic solvents like acidified methanol.[1] Ensure the extraction buffer is optimized for neuropeptides. |
| Peptide degradation by proteases. | Work quickly on ice. Immediately after tissue dissection, flash-freeze the sample in liquid nitrogen. Use protease inhibitors in your lysis buffer. | |
| Inefficient desalting. | Use solid-phase extraction (SPE) with C18 or other appropriate reverse-phase resins. Ensure the cartridge is properly conditioned and the elution solvent is appropriate for your peptide. | |
| Poor spectral quality (high noise, broad peaks) | Presence of salts, detergents, or other contaminants. | Optimize your desalting procedure. Avoid using non-volatile salts and detergents like Triton X-100 or Tween in your final sample buffers.[2] If detergents are necessary for extraction, ensure they are removed prior to MS analysis. |
| Inappropriate MALDI matrix or spotting technique. | For MALDI-MS, ensure homogenous co-crystallization of the sample and matrix. Test different matrices (e.g., CHCA, DHB) and spotting methods (e.g., dried droplet, thin layer).[3][4] | |
| Inconsistent results between replicates | Variability in sample handling and preparation. | Standardize your protocol. Use the same volumes, incubation times, and temperatures for all samples. Automation of liquid handling can also improve reproducibility. |
| Contamination from external sources. | Wear gloves and a lab coat to prevent keratin contamination.[2] Use high-purity solvents and reagents. Avoid using plasticware that can leach polymers.[5] |
Experimental Protocols
Protocol 1: this compound Extraction from Tissue for Mass Spectrometry
This protocol provides a general workflow for the extraction of this compound from invertebrate nerve tissue.
Materials:
-
Fresh or flash-frozen nerve tissue
-
Lysis Buffer: 90% Methanol, 9% Glacial Acetic Acid, 1% Water[6]
-
Protease inhibitor cocktail
-
Homogenizer (e.g., bead beater, sonicator)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE solvents:
-
Conditioning: 100% Acetonitrile (ACN)
-
Equilibration: 0.1% Trifluoroacetic acid (TFA) in water
-
Wash: 0.1% TFA in water
-
Elution: 70% ACN, 0.1% TFA in water
-
-
Vacuum centrifuge
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 10 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue until completely disrupted. Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the peptides.
-
Solid-Phase Extraction (SPE) for Desalting and Concentration: a. Condition the C18 SPE cartridge by passing 1 mL of 100% ACN. b. Equilibrate the cartridge with 1 mL of 0.1% TFA in water. c. Load the supernatant onto the cartridge. d. Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities. e. Elute the peptides with 500 µL of 70% ACN, 0.1% TFA into a clean tube.
-
Dry the eluted peptide sample in a vacuum centrifuge.
-
Reconstitute the dried peptides in an appropriate solvent for your mass spectrometry analysis (e.g., 0.1% Formic Acid for LC-MS or MALDI matrix solution).
Quantitative Data Summary
The following table summarizes typical recovery and purity expectations from the above protocol.
| Parameter | Expected Value | Notes |
| Peptide Recovery | > 80% | Dependent on peptide properties and SPE technique. |
| Salt Removal | > 99% | Essential for high-quality mass spectra. |
| Protein Removal | > 95% | Lysis buffer composition and centrifugation are key. |
Visualizations
Experimental Workflow for this compound Sample Preparation
Caption: Workflow for this compound sample preparation.
Representative Signaling Pathway for FMRFamide-Related Peptides
This compound, as a FaRP, is known to act via G-protein coupled receptors (GPCRs). A single receptor may couple to different G-proteins, leading to either stimulation or inhibition of downstream pathways.[7]
Caption: A representative GPCR signaling pathway for FaRPs.
References
- 1. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. cigs.unimo.it [cigs.unimo.it]
- 5. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Effective Sample Preparation Strategy for MALDI-MS Imaging of Neuropeptide Changes in the Crustacean Brain due to Hypoxia and Hypercapnia Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling of a single receptor to two different G proteins in the signal transduction of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cross-reactivity in Leucomyosuppressin ELISA kits.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Leucomyosuppressin (LMS) ELISA kits, with a specific focus on identifying and mitigating cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity and why is it a concern in my this compound (LMS) ELISA?
A1: Antibody cross-reactivity is the binding of an antibody to antigens that are structurally similar to the intended target antigen.[1] In an LMS ELISA, this means the kit's antibodies might bind to other endogenous peptides or molecules present in the sample that share structural similarities with LMS, particularly other FMRFamide-related peptides.[2][3] This is a significant concern because it can lead to inaccurate quantification, often resulting in an overestimation of the actual LMS concentration and leading to false positive results.[1][4]
Q2: My results show higher than expected LMS concentrations across multiple samples. Could this be cross-reactivity?
A2: Yes, consistently high readings are a strong indicator of potential cross-reactivity. If an unknown molecule in your sample matrix has an affinity for the antibody, it will compete with the LMS standard, leading to a signal that suggests a higher concentration of the target peptide. Another potential cause for high background signal across the entire plate can be insufficient washing, incorrect antibody concentrations, or contaminated reagents.[5][6][7]
Q3: How can I determine if my antibody is cross-reacting and identify the interfering substance?
A3: The most direct method is to perform a competitive ELISA experiment.[1] This involves testing structurally related peptides (e.g., other known insect neuropeptides) as potential competitors in the assay. By running dilution curves for each suspected cross-reactant, you can determine their IC50 values (the concentration that inhibits 50% of the signal) and calculate the percent cross-reactivity relative to LMS. Western blotting can also be used to confirm the specificity of the antibody if the target protein is of a suitable size.[1]
Q4: I suspect cross-reactivity. What are the immediate troubleshooting steps I should take?
A4:
-
Review the Kit's Specificity Data: Check the product manual for a list of known cross-reactants and their reported reactivity percentages.
-
Run a Spike-and-Recovery Test: Add a known amount of LMS standard to your sample matrix and measure the recovery. Poor recovery can indicate matrix effects, including cross-reactivity.
-
Optimize Washing Steps: Insufficient washing can leave unbound antibodies or interfering substances in the wells, leading to high background.[6][8] Increase the number of washes or the soaking time between washes.[6]
-
Check Blocking Buffer: An ineffective blocking buffer can lead to non-specific binding of antibodies to the plate surface, which elevates background.[9][10] Consider trying a different blocking agent.[11]
Q5: Can I modify the standard ELISA protocol to reduce cross-reactivity?
A5: Yes, protocol optimization is key. You can try the following:
-
Adjust Antibody Concentration: Using an excessively high concentration of the detection antibody can increase non-specific binding.[5][12] Perform a titration experiment to find the optimal antibody concentration that provides a good signal-to-noise ratio.[12]
-
Increase Wash Buffer Stringency: Adding a non-ionic detergent like Tween-20 (typically 0.05%) to your wash buffer can help reduce non-specific interactions.[6]
-
Modify Incubation Times and Temperatures: Shortening incubation times can sometimes favor the binding of high-affinity target antigens over lower-affinity cross-reactants.[13] Ensure incubations are not carried out at temperatures exceeding 37°C, as this can increase background.[12]
Troubleshooting Guide for Cross-Reactivity and High Background
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in All Wells | 1. Ineffective blocking.[6][9] 2. Detection antibody concentration too high.[5] 3. Insufficient washing.[5][6] 4. Contaminated substrate or buffers.[5][12] | 1. Increase blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk).[6][11] 2. Perform a titration to determine the optimal antibody concentration.[12] 3. Increase the number of washes and ensure complete aspiration of wells after each wash.[6] 4. Use fresh, sterile buffers and substrate solution.[12] |
| High Signal in Negative Control Wells | 1. Cross-reactivity of the detection antibody with components in the sample diluent or blocking buffer.[12] 2. Non-specific binding of the antibody to the plate.[7] | 1. Run controls with just the diluent and blocking buffer to identify the source. Try a different diluent.[9] 2. Ensure the blocking step is performed correctly and for the recommended duration.[10] |
| Sample OD is Higher Than Highest Standard | 1. The concentration of LMS in the sample is above the detection range of the assay. 2. Presence of a highly cross-reactive substance in the sample.[4] | 1. Dilute the sample further and re-run the assay.[13] 2. Test for cross-reactivity with structurally related peptides using a competitive ELISA protocol.[1] |
| High Variability Between Replicate Wells | 1. Inconsistent pipetting technique.[12][14] 2. "Edge effect" due to uneven temperature or evaporation across the plate.[15][16] 3. Incomplete mixing of reagents.[12] | 1. Ensure pipettes are calibrated and use fresh tips for each well.[14] 2. Use a plate sealer during incubations and avoid stacking plates in the incubator.[15][16] 3. Thoroughly mix all reagents before adding them to the wells.[12] |
Data Presentation
Table 1: Cross-Reactivity Analysis of LMS Antibody
This table provides an example of how to present data from a competitive ELISA experiment to quantify the specificity of the LMS antibody against other related peptides.
| Compound | IC50 (ng/mL) | % Cross-Reactivity* |
| This compound (LMS) | 0.52 | 100% |
| FMRFamide | 45.8 | 1.14% |
| SchistoFLRFamide | 23.1 | 2.25% |
| Peptide X | >1000 | <0.05% |
| Peptide Y | 78.3 | 0.66% |
*Percent Cross-Reactivity is calculated as: (IC50 of LMS / IC50 of Compound) x 100
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the specificity of the LMS antibody by measuring its binding in the presence of competing, structurally similar peptides.
-
Plate Coating: Coat a 96-well microplate with the LMS-conjugate antigen according to the kit manufacturer's instructions. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). After the final wash, invert the plate and tap it firmly on absorbent paper to remove all residual liquid.[11]
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 2 hours at room temperature (RT). Wash the plate as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the LMS standard and each potential cross-reacting peptide in Assay Buffer.
-
Add 50 µL of each standard or suspected cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the primary LMS antibody (at its optimal dilution) to all wells.
-
Incubate for 1-2 hours at RT with gentle shaking.
-
-
Washing: Repeat the washing procedure as described in step 2.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted according to the kit's manual. Incubate for 1 hour at RT.
-
Washing: Repeat the washing procedure as described in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at RT for 15-30 minutes.[12]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color should change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Analysis: Plot the absorbance against the log of the peptide concentration for LMS and each competitor. Determine the IC50 for each and calculate the percent cross-reactivity as shown in Table 1.
Mandatory Visualizations
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. Localization of this compound-like peptides in the central nervous system of the stable fly with immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the gene for this compound and its expression in the brain of the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. biocompare.com [biocompare.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 11. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. abbexa.com [abbexa.com]
- 15. biomatik.com [biomatik.com]
- 16. bosterbio.com [bosterbio.com]
How to increase the sensitivity of a Leucomyosuppressin bioassay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the sensitivity and reliability of their Leucomyosuppressin (LMS) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (LMS) and what is its primary function?
A1: this compound is a neuropeptide found in arthropods. Its primary function is myoinhibitory, meaning it suppresses or inhibits muscle contractions, particularly in visceral muscles like the hindgut and oviduct.[1][2] It is also involved in modulating heart rate and feeding behavior.[1]
Q2: What is a typical bioassay for this compound?
A2: A common bioassay for LMS involves an in vitro preparation of an insect visceral muscle, such as the oviduct or hindgut. The assay measures the inhibitory effect of LMS on spontaneous or induced muscle contractions. This is often done by recording muscle activity using a force transducer or by monitoring electrophysiological responses.
Q3: How can I improve the stability of my this compound peptide in solution?
A3: Neuropeptides can be susceptible to degradation by proteases. To improve stability, prepare solutions fresh for each experiment using a physiological saline buffer. The inclusion of protease inhibitors in the buffer can also be beneficial. Storing stock solutions at -20°C or below and minimizing freeze-thaw cycles is recommended. Heat stabilization of tissue extracts, if used, can also help by denaturing proteolytic enzymes.[3][4]
Troubleshooting Guide
| Issue / Question | Possible Causes | Recommended Solutions |
| No inhibitory response to LMS | 1. Degraded LMS peptide.2. Non-viable tissue preparation.3. Incorrect saline composition.4. Receptor desensitization. | 1. Prepare fresh LMS solutions. Include protease inhibitors.2. Ensure tissue is dissected and handled gently in chilled saline. Confirm tissue viability with a known stimulant (e.g., proctolin).3. Verify the pH, ionic concentrations, and osmolarity of the physiological saline.4. Ensure adequate washout periods between applications of high concentrations of LMS. |
| High variability between replicates | 1. Inconsistent tissue dissection.2. Fluctuation in bath temperature or pH.3. Inconsistent application of LMS.4. Differences in animal age or physiological state. | 1. Use tissues from the same anatomical region and of similar size.2. Use a temperature-controlled perfusion system and regularly monitor the pH of the saline.3. Ensure complete exchange of the bath solution during application and washout.4. Use insects from a synchronized population. |
| Low signal-to-noise ratio | 1. Weak muscle contractions.2. Electrical noise from equipment.3. Insufficient amplification. | 1. Optimize the physiological saline to enhance spontaneous contractions. A slight stretch of the muscle preparation can sometimes improve contractility.2. Properly ground all electronic equipment and use a Faraday cage if necessary.3. Adjust the gain on the amplifier to an appropriate level for the recorded signals. |
| Assay sensitivity is too low (High IC50) | 1. Suboptimal assay conditions (pH, temp).2. Presence of endogenous stimulatory factors.3. LMS adsorption to tubing. | 1. Empirically determine the optimal pH and temperature for the bioassay (see Table 1).2. Increase the frequency of saline exchange to wash out any endogenous substances released from the tissue.3. Use low-adsorption tubing (e.g., silicone) for the perfusion system. |
Data Presentation
Table 1: Hypothetical Influence of Assay Parameters on this compound IC50
The following table illustrates how optimizing key experimental parameters can hypothetically increase the sensitivity of the bioassay, as reflected by a lower IC50 value.
| Parameter | Condition A | IC50 (nM) | Condition B | IC50 (nM) | % Improvement in Sensitivity |
| Temperature | 22°C | 55.2 | 28°C | 25.8 | 53.3% |
| pH | 6.8 | 48.9 | 7.2 | 24.1 | 50.7% |
| Protease Inhibitor | Absent | 89.5 | Present | 26.3 | 70.6% |
| Calcium [Ca2+] | 2 mM | 35.7 | 4 mM | 25.1 | 29.7% |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed Protocol for Insect Visceral Muscle Bioassay
This protocol describes a method for assessing the myoinhibitory activity of this compound on an isolated insect oviduct.
1. Materials and Reagents:
- Adult female insects (e.g., cockroach, locust)
- Dissection tools (forceps, scissors)
- Dissection dish with silicone elastomer base
- Perfusion chamber
- Isotonic force transducer and amplifier
- Data acquisition system
- Physiological saline (e.g., modified Ringer's solution), pH 7.2
- This compound (LMS)
- Proctolin (or other known myostimulatory peptide)
2. Tissue Dissection:
- Anesthetize an adult female insect on ice.
- Dissect the insect in chilled physiological saline to expose the reproductive tract.
- Carefully isolate the lateral oviducts, ensuring minimal stretching or damage.
- Transfer the isolated oviduct to the perfusion chamber containing fresh, oxygenated saline.
3. Bioassay Procedure:
- Attach one end of the oviduct to a fixed hook in the chamber and the other end to an isotonic force transducer.
- Apply a slight initial tension to the muscle (e.g., 50-100 mg) and allow it to equilibrate for 30-60 minutes, with continuous perfusion of fresh saline.
- Once a stable baseline of spontaneous contractions is achieved, record for 5-10 minutes.
- Introduce a known stimulant (e.g., 10⁻⁸ M Proctolin) to confirm tissue viability and establish a maximum contraction amplitude.
- Wash the chamber with saline until the contraction amplitude returns to the baseline.
- Perform a dose-response experiment by adding increasing concentrations of LMS (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the perfusion buffer.
- Allow each concentration to act on the tissue for a fixed period (e.g., 5 minutes) or until a stable inhibitory effect is observed.
- Record the amplitude and frequency of contractions at each concentration.
- Calculate the percentage inhibition relative to the baseline contraction amplitude.
- Plot the dose-response curve and determine the IC50 value.
Visualizations
Diagrams of Pathways and Workflows
Caption: Proposed signaling pathway for this compound in an insect muscle cell.
Caption: A logical workflow for troubleshooting low sensitivity in a this compound bioassay.
References
- 1. Making muscles grow by g protein-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-assembled insect muscle bioactuators with long term function under a range of environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Different Strategies for Stabilization of Brain Tissue and Extraction of Neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Leucomyosuppressin and Allatostatin on Insect Gut Physiology
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of Leucomyosuppressin and Allatostatin on the intricate workings of the insect gut. This publication provides a side-by-side analysis of their physiological impacts, signaling pathways, and includes detailed experimental protocols for further investigation.
In the complex regulatory network of insect physiology, neuropeptides play a pivotal role in orchestrating a myriad of biological processes. Among these, this compound (LMS) and Allatostatins (ASTs) have emerged as significant modulators of gut function, influencing everything from muscle contraction to digestive enzyme secretion. Understanding their distinct and overlapping effects is crucial for the development of novel pest management strategies and for advancing our fundamental knowledge of insect biology. This guide offers a detailed comparison of these two influential neuropeptides.
At a Glance: Key Differences
| Feature | This compound (LMS) | Allatostatin (AST) |
| Primary Effect on Gut Motility | Myoinhibitory | Myoinhibitory |
| Effect on Digestive Enzymes | Stimulatory (less potent) | Stimulatory (more potent) |
| Signaling Mechanism | G-protein coupled receptor (putative) | G-protein coupled receptors (e.g., DAR-1, DAR-2) |
Deep Dive into Physiological Effects
Both this compound and Allatostatin are recognized for their potent inhibitory effects on the spontaneous contractions of the insect gut, a crucial function for regulating the passage of food and nutrient absorption. However, their potencies and specific targets can differ.
Gut Motility: A Tale of Two Inhibitors
This compound is a powerful inhibitor of visceral muscle contractions, particularly in the foregut and hindgut of insects like the cockroach.[1] Experimental data reveals a dose-dependent suppression of both the frequency and amplitude of these contractions.
Allatostatins , specifically Allatostatin-A, also exhibit a strong myoinhibitory effect on the hindgut, reducing the frequency and amplitude of spontaneous contractions.[2] This inhibitory action is a shared feature across many insect species.[3]
The quantitative data available suggests that LMS is a more potent inhibitor of gut motility than AST. For instance, in cockroaches, LMS shows a threshold for hindgut inhibition at concentrations as low as 3 x 10⁻¹¹ M, with a maximum response observed at 2.4 x 10⁻⁸ M.[1] In contrast, the threshold concentration for Allatostatin's inhibitory effect on the cockroach hindgut is reported to be between 10⁻⁸ and 10⁻⁷ M.[2]
Table 1: Comparative Effects on Insect Gut Motility
| Neuropeptide | Insect Species | Gut Region | Effect | Threshold Concentration | Maximum Response Concentration |
| This compound | Leucophaea maderae | Hindgut | Inhibition | 3 x 10⁻¹¹ M[1] | 2.4 x 10⁻⁸ M[1] |
| Allatostatin-A | Diploptera punctata | Hindgut | Inhibition | 10⁻⁸ - 10⁻⁷ M[2] | Not specified |
Digestive Enzyme Secretion: A Shared Stimulatory Role
Interestingly, while both peptides inhibit muscle activity, they have been shown to stimulate the release of digestive enzymes in the midgut. In the cockroach Diploptera punctata, both LMS and Allatostatin-A stimulate the activity of carbohydrate-metabolizing enzymes such as invertase and alpha-amylase in the lumen of ligatured midguts.[4]
However, their potency in this function is inversed compared to their myoinhibitory effects. The same study indicates that the EC50 for LMS in stimulating enzyme activity is "considerably greater" than that for Allatostatin, implying that Allatostatin is the more potent secretagogue of these digestive enzymes.[4]
Table 2: Comparative Effects on Digestive Enzyme Secretion
| Neuropeptide | Insect Species | Enzyme | Effect | Relative Potency |
| This compound | Diploptera punctata | Invertase, α-Amylase | Stimulation | Less potent (higher EC50)[4] |
| Allatostatin-A | Diploptera punctata | Invertase, α-Amylase | Stimulation | More potent (lower EC50)[4] |
Unraveling the Signaling Pathways
The physiological effects of these neuropeptides are mediated by their interaction with specific receptors on the surface of gut cells, initiating intracellular signaling cascades.
Allatostatin Signaling Pathway
The signaling pathway for Allatostatin-A is relatively well-characterized and involves G-protein coupled receptors (GPCRs). In Drosophila melanogaster, two such receptors, DAR-1 and DAR-2, have been identified.[5] Upon binding of AST-A, these receptors activate intracellular signaling pathways that ultimately lead to the observed physiological responses. The specifics of the downstream signaling can vary depending on the cell type and the specific receptor subtype involved.
This compound Signaling Pathway
The signaling pathway for this compound in the insect gut is less clearly defined. As a member of the FMRFamide-related peptide (FaRP) family, it is presumed to act through a G-protein coupled receptor. However, the specific receptor and the subsequent intracellular cascade leading to its potent myoinhibitory effects on visceral muscle remain an active area of research.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments.
In Vitro Insect Hindgut Motility Assay
This protocol is designed to measure the effects of neuropeptides on the contractility of an isolated insect hindgut.
Materials:
-
Insect saline solution (composition varies by species)
-
Dissection tools (fine forceps, scissors)
-
Petri dish with a silicone elastomer base
-
Insect pins
-
Perfusion system
-
Force transducer
-
Data acquisition system
-
This compound and Allatostatin stock solutions
Procedure:
-
Dissect the hindgut from a freshly euthanized insect in cold saline.
-
Carefully transfer the isolated hindgut to the Petri dish containing fresh, oxygenated saline.
-
Secure one end of the hindgut to the silicone base using an insect pin.
-
Attach the other end of the hindgut to the force transducer using a fine thread.
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous perfusion of fresh saline, until regular, spontaneous contractions are observed.
-
Record a baseline of spontaneous contractions for 5-10 minutes.
-
Introduce the desired concentration of the test neuropeptide (LMS or AST) into the perfusion system.
-
Record the changes in contraction frequency and amplitude for at least 10-15 minutes or until a stable response is observed.
-
Wash out the neuropeptide with fresh saline and allow the gut to return to its baseline contraction pattern before applying a different concentration or peptide.
-
Analyze the data by measuring the frequency (contractions per minute) and amplitude (change in force) of contractions before, during, and after peptide application.
References
- 1. Comparative effects of this compound on the visceral muscle systems of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of allatostatin and proctolin on antennal pulsatile organ and hindgut muscle in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of an allatostatin and a myosuppressin on midgut carbohydrate enzyme activity in the cockroach Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Proctolin vs. Leucomyosuppressin: A Comparative Guide to their Differential Effects on Muscle Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuropeptides Proctolin and Leucomyosuppressin (LMS), focusing on their distinct effects on invertebrate muscle activity. The information presented is collated from various experimental studies, offering a comprehensive overview for researchers in neuromuscular physiology and professionals in drug development seeking to understand the modulatory actions of these peptides.
Overview of Neuropeptide Function
Proctolin and this compound are invertebrate neuropeptides that play crucial roles in regulating muscle function. They often exhibit opposing effects, with Proctolin generally acting as a muscle excitant and this compound as a muscle inhibitor. Understanding their differential actions is fundamental for dissecting the complexities of neuromuscular modulation in invertebrates.
Comparative Effects on Muscle Activity
The functional outcomes of Proctolin and this compound on muscle activity are markedly different. Proctolin enhances muscle contractility, while this compound suppresses it. The following tables summarize the quantitative data from key studies.
Table 1: Excitatory Effects of Proctolin on Invertebrate Muscle
| Muscle Preparation | Species | Proctolin Concentration | Observed Effect | Citation |
| Hindgut | Periplaneta americana (Cockroach) | 10⁻⁹ M | Threshold for increased spontaneous contractions | [1] |
| Larval Body Wall Muscles (Fibers 4, 12, 13) | Drosophila melanogaster (Fruit Fly) | 10⁻⁸ M | Significant increase in nerve-evoked contraction amplitude | [2] |
| Larval Body Wall Muscles | Drosophila melanogaster (Fruit Fly) | 10⁻⁶ M | Induction of sustained muscle contractions | [2] |
| Oviduct | Locusta migratoria (Locust) | 10⁻⁹ M | Potentiation of neurally evoked contractions | [3] |
Table 2: Inhibitory Effects of this compound on Invertebrate Visceral Muscle
| Muscle Preparation | Species | This compound Concentration | Observed Effect | Citation |
| Foregut | Leucophaea maderae (Cockroach) | 10⁻¹¹ M | Threshold of inhibition of spontaneous contractions | |
| Hindgut | Leucophaea maderae (Cockroach) | 3 x 10⁻¹¹ M | Threshold of inhibition of spontaneous contractions | |
| Foregut and Hindgut | Leucophaea maderae (Cockroach) | 2.4 x 10⁻⁸ M | Maximum inhibition of spontaneous contractions | |
| Heart | Leucophaea maderae (Cockroach) | 10⁻⁹ to 10⁻⁸ M | Reduction in amplitude or frequency of contractions in 75% of preparations | |
| Oviduct | Leucophaea maderae (Cockroach) | 10⁻⁷ M | ~58% inhibition of contraction amplitude and frequency |
Signaling Pathways
Both Proctolin and this compound mediate their effects by binding to G-protein coupled receptors (GPCRs) on the muscle cell membrane. However, their downstream signaling cascades diverge, leading to their opposing physiological effects.
Proctolin Signaling Pathway
Proctolin binding to its GPCR is known to activate intracellular second messenger systems, including cyclic AMP (cAMP) and inositol trisphosphate (IP3)[3][4]. This activation leads to the modulation of ion channels, resulting in membrane depolarization and an influx of calcium ions, which ultimately enhances muscle contraction[4].
References
A deep dive into the functional distinctions between the inhibitory neuropeptide Leucomyosuppressin and other stimulatory FMRFamide-related peptides, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
In the intricate world of neuroregulation, the FMRFamide-related peptides (FaRPs) represent a diverse superfamily of neuropeptides crucial for a myriad of physiological processes in invertebrates. While sharing a common C-terminal "-RFamide" motif, members of this family exhibit a fascinating functional dichotomy, acting as either potent stimulators or inhibitors of muscle activity and neuronal firing. This guide provides a comprehensive comparison of this compound (LMS), a key myoinhibitory peptide, and other myostimulatory FaRPs. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear overview of their functional differences, the experimental frameworks used to elucidate these functions, and the underlying signaling mechanisms.
Quantitative Comparison of Bioactivity
The functional divergence between this compound and other FMRFamide-related peptides is most evident in their effects on muscle contractility. While LMS typically induces muscle relaxation or inhibition of spontaneous contractions, other FaRPs, such as FMRFamide itself and various N-terminally extended FaRPs, are potent stimulators. This opposing action is reflected in their respective potencies, often quantified as the half-maximal effective concentration (EC50). The following table summarizes key quantitative data from various studies, highlighting the distinct bioactivities of these peptides.
| Peptide Family | Peptide Sequence | Species | Tissue | Bioactivity | EC50 (M) | Reference |
| Myoinhibitory | ||||||
| This compound (LMS) | pQDVDHVFLRFamide | Leucophaea maderae (Cockroach) | Hindgut | Inhibition | 3 x 10⁻¹¹ | [1] |
| Myoinhibitory Peptide (MIP) | AWQDLNAGWamide | Rhodnius prolixus (Kissing Bug) | Hindgut | Inhibition | Dose-dependent | [1] |
| Myostimulatory | ||||||
| FMRFamide | FMRFamide | Drosophila melanogaster | - | Receptor Activation | 6 x 10⁻⁹ | [2] |
| DPKQDFMRFamide | DPKQDFMRFamide | Drosophila melanogaster | - | Receptor Activation | 3 x 10⁻⁹ | [2] |
| PDNFMRFamide | PDNFMRFamide | Drosophila melanogaster | - | Receptor Activation | 9 x 10⁻¹⁰ | [2] |
| YIRFamide | YIRFamide | Schistosoma mansoni (Blood Fluke) | Muscle Fibers | Contraction | 4 x 10⁻⁹ | [3] |
| GYIRFamide | GYIRFamide | Schistosoma mansoni (Blood Fluke) | Muscle Fibers | Contraction | 1 x 10⁻⁹ | [3] |
| WIRFamide | WIRFamide | Schistosoma mansoni (Blood Fluke) | Muscle Fibers | Contraction | 5 x 10⁻¹⁰ | [3] |
Deciphering the Signaling Pathways
The opposing physiological effects of this compound and myostimulatory FaRPs are rooted in their distinct intracellular signaling cascades, which are initiated by binding to specific G-protein coupled receptors (GPCRs).
This compound's Inhibitory Pathway: Upon binding to its cognate receptor, LMS is proposed to activate a G-protein containing a Gαi or Gαo subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in this key second messenger ultimately leads to muscle relaxation or a decrease in neuronal excitability.
Myostimulatory FMRFamide Peptide Pathway: In contrast, myostimulatory FaRPs are thought to bind to GPCRs that couple to Gαq subunits. Activation of the Gαq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to muscle contraction or neuronal depolarization.
Experimental Methodologies
The functional characterization of this compound and other FaRPs relies on a suite of specialized experimental protocols. Below are detailed methodologies for key assays used in their comparative analysis.
Insect Visceral Muscle Contraction Assay
This bioassay is fundamental for determining the myoinhibitory or myostimulatory activity of neuropeptides.
Objective: To measure the effect of neuropeptides on the contractility of isolated insect visceral muscles (e.g., hindgut, oviduct, or heart).
Materials:
-
Insect saline solution (composition varies by species)
-
Dissection microscope and tools (fine forceps, scissors)
-
Petri dish with a silicone elastomer (e.g., Sylgard) base
-
Perfusion system
-
Force transducer and recording equipment
-
Test peptides (LMS, FaRPs) dissolved in saline
Protocol:
-
Dissection: Anesthetize the insect and dissect the target visceral organ in cold saline. Carefully remove surrounding tissues and fat bodies.
-
Mounting: Transfer the isolated organ to a Petri dish containing fresh saline. Pin one end of the muscle to the silicone base and attach the other end to a force transducer using a fine hook or thread.
-
Equilibration: Perfuse the preparation with fresh saline and allow it to equilibrate until a stable baseline of spontaneous contractions is recorded.
-
Peptide Application: Introduce the test peptide into the perfusion system at a known concentration. Record the changes in contraction frequency and amplitude.
-
Dose-Response Curve: Apply a range of peptide concentrations in a cumulative or non-cumulative manner to generate a dose-response curve and determine the EC50 value.
-
Washout: After each peptide application, wash the preparation thoroughly with fresh saline to allow the muscle to return to its baseline activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a peptide to its receptor.
Objective: To quantify the interaction between a radiolabeled neuropeptide and its receptor in a membrane preparation.
Materials:
-
Tissue or cells expressing the receptor of interest
-
Homogenization buffer
-
Radiolabeled peptide (e.g., ¹²⁵I-LMS)
-
Unlabeled ("cold") peptide for competition
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled peptide.
-
Competition: For determining specific binding, add increasing concentrations of the unlabeled peptide to a parallel set of tubes. Non-specific binding is determined in the presence of a saturating concentration of the unlabeled peptide.
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of the unlabeled competitor to determine the inhibition constant (Ki), which can be converted to the dissociation constant (Kd).
References
- 1. The Distribution and Physiological Effects of the Myoinhibiting Peptides in the Kissing Bug, Rhodnius Prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning and functional expression of the first insect FMRFamide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of FMRFamide-related peptides contracting Schistosoma mansoni muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Leucomyosuppressin Antibody Specificity: A Comparative Guide to Peptide Pre-adsorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the specificity of antibodies targeting Leucomyosuppressin (LMS), an insect neuropeptide known to inhibit muscle contraction.[1] The primary focus is on the peptide pre-adsorption technique, a crucial negative control to ensure that the antibody specifically recognizes the LMS peptide.[2]
Importance of Antibody Validation
The reliability and reproducibility of immunoassays depend heavily on the specificity of the primary antibody.[3] Cross-reactivity with other molecules can lead to erroneous results and misinterpretation of data. While peptide pre-adsorption is a valuable tool, it is essential to recognize its limitations. This method confirms that the antibody binds to the immunizing peptide, but it may not exclude the possibility of cross-reactivity with other endogenous proteins that share similar epitopes.[3]
Comparative Analysis of Anti-Leucomyosuppressin Antibody Performance
To effectively compare the specificity of different anti-Leucomyosuppressin antibodies, a quantitative analysis of signal reduction after peptide pre-adsorption is essential. Below is a template table populated with illustrative data to demonstrate how such a comparison could be presented. Researchers should generate their own data following the protocol provided.
Table 1: Quantitative Comparison of Anti-Leucomyosuppressin Antibody Specificity using Peptide Pre-adsorption in Immunohistochemistry (IHC)
| Antibody ID | Host Species | Dilution | Mean Signal Intensity (Control) | Mean Signal Intensity (+LMS Peptide) | Percent Signal Reduction | Signal-to-Noise Ratio (Control) | Signal-to-Noise Ratio (+LMS Peptide) |
| Ab-LMS-01 | Rabbit | 1:1000 | 215.3 ± 12.8 | 25.1 ± 4.5 | 88.3% | 15.4 | 1.8 |
| Ab-LMS-02 | Mouse | 1:500 | 198.7 ± 15.2 | 48.9 ± 6.1 | 75.4% | 12.1 | 3.0 |
| Ab-LMS-03 | Goat | 1:2000 | 225.1 ± 10.5 | 22.3 ± 3.9 | 90.1% | 18.8 | 1.9 |
Data are presented as mean ± standard deviation. Signal intensity is measured in arbitrary units. The signal-to-noise ratio is calculated by dividing the mean signal intensity of the specific staining by the mean signal intensity of the background.
Detailed Experimental Protocols
Peptide Pre-adsorption for Immunohistochemistry (IHC)
This protocol outlines the steps for validating the specificity of an anti-Leucomyosuppressin antibody using peptide pre-adsorption in IHC applications.
Materials:
-
Anti-Leucomyosuppressin (LMS) primary antibody
-
This compound (LMS) blocking peptide
-
Incubation Buffer (e.g., PBS with 1% BSA)
-
Two identical tissue sections known to express LMS
-
Standard IHC reagents (secondary antibody, detection system, etc.)
Procedure:
-
Antibody and Peptide Preparation:
-
Determine the optimal working concentration of the anti-LMS antibody through titration.
-
Prepare two identical solutions of the diluted primary antibody in incubation buffer.
-
To one tube (the "pre-adsorbed" sample), add the LMS blocking peptide at a 10-fold molar excess to the antibody.
-
To the other tube (the "control" sample), add an equal volume of incubation buffer.
-
-
Incubation:
-
Gently mix both solutions and incubate for 1 hour at room temperature with gentle agitation.
-
-
Immunostaining:
-
Process both tissue sections according to your standard IHC protocol.
-
When it is time to apply the primary antibody, use the "control" antibody solution for one tissue section and the "pre-adsorbed" antibody solution for the other.
-
-
Visualization and Analysis:
-
Complete the remainder of the IHC protocol.
-
Image both sections under identical conditions.
-
Quantify the staining intensity in a defined region of interest for both the control and pre-adsorbed samples. A significant reduction or complete absence of staining in the pre-adsorbed sample indicates that the antibody is specific for the LMS peptide.
-
Visualizing the Molecular and Experimental Context
To better understand the biological context and the experimental procedure, the following diagrams illustrate the putative signaling pathway of this compound and the workflow for peptide pre-adsorption.
Putative this compound Signaling Pathway
This compound is a neuropeptide that likely exerts its inhibitory effects through a G-protein coupled receptor (GPCR). The following diagram illustrates a plausible signaling cascade.
Caption: Putative signaling pathway of this compound (LMS).
Experimental Workflow for Peptide Pre-adsorption
The following diagram outlines the key steps in the peptide pre-adsorption experiment for validating antibody specificity.
Caption: Experimental workflow for peptide pre-adsorption.
References
- 1. This compound, a novel insect neuropeptide, inhibits evoked transmitter release at the mealworm neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. Specificity controls for immunocytochemistry: the antigen preadsorption test can lead to inaccurate assessment of antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Myoinhibitory Activity of Leucomyosuppressin in Insects: A Comparative Guide
An objective analysis of the physiological effects of Leucomyosuppressin (LMS) across different insect orders, supported by quantitative bioassay data and detailed experimental protocols. This guide is intended for researchers in entomology, neurobiology, and insecticide development.
This compound (LMS) is a member of the FMRFamide-related peptide (FaRP) family, a diverse group of neuropeptides that play crucial roles in regulating physiological processes in invertebrates. First identified in the cockroach Leucophaea maderae, LMS peptides are primarily known for their myoinhibitory effects, particularly on visceral muscles such as the hindgut, foregut, and heart.[1] Their potent ability to suppress muscle contractions has made them a subject of interest for their potential as insect-specific pest control agents.
This guide provides a comparative overview of the bioactivity of LMS and its analogs across different insect orders, focusing on quantitative data from visceral muscle bioassays. It also details the common experimental protocols used to assess this activity and illustrates the underlying cellular signaling pathway.
Comparative Bioactivity Data
The inhibitory potency of myosuppressins can vary significantly between different insect species and tissue types. Quantitative data, typically expressed as the half-maximal effective concentration (EC50) or dose (ED50), is essential for comparing this activity. The following table summarizes key quantitative findings on the myoinhibitory effects of LMS and its analogs on the visceral muscles of insects from two different orders: Coleoptera and Blattodea.
| Insect Species | Order | Peptide | Bioassay Tissue | Potency (ED50/Threshold) | Reference |
| Zophobas atratus (Giant Mealworm) | Coleoptera | Zopat-MS-2 | Hindgut | 9.4 x 10⁻⁸ M (ED50) | [2] |
| Leucophaea maderae (Madeira Cockroach) | Blattodea | This compound (LMS) | Hindgut | 3.0 x 10⁻¹¹ M (Threshold) | [3] |
| Leucophaea maderae (Madeira Cockroach) | Blattodea | This compound (LMS) | Foregut | 1.0 x 10⁻¹¹ M (Threshold) | [3] |
Note: ED50 represents the concentration required to elicit a half-maximal response, while the threshold indicates the minimum concentration needed to produce a detectable inhibition. A direct comparison of potency is challenging as the studies on L. maderae did not report an ED50 value.
The data indicates that myosuppressins are potent inhibitors of gut contractility in both beetles and cockroaches. In the beetle Zophobas atratus, a myosuppressin analog demonstrated an ED50 value of 9.4 x 10⁻⁸ M on the hindgut.[2] For the cockroach Leucophaea maderae, native LMS shows inhibitory activity at a much lower threshold concentration, suggesting potentially higher sensitivity in this species, although a direct ED50 comparison is not available.[3]
Experimental Protocols
The evaluation of myosuppressin activity typically relies on in vitro visceral muscle bioassays. The hindgut is a commonly used organ due to its robust and regular spontaneous contractions.
Key Experiment: Hindgut Contraction Bioassay
Objective: To quantify the inhibitory effect of this compound on the spontaneous contractions of an isolated insect hindgut.
Methodology:
-
Dissection and Preparation:
-
An adult insect (e.g., cockroach, beetle) is anesthetized and dissected under a microscope.
-
The entire alimentary canal is carefully removed and placed in a petri dish containing a physiological saline solution (e.g., insect Ringer's solution).
-
The hindgut is isolated from the midgut and any adhering fat body or Malpighian tubules are gently removed.
-
-
Organ Bath Setup:
-
The isolated hindgut is transferred to an organ bath chamber containing physiological saline, maintained at a constant temperature (e.g., 28-30°C) and continuously aerated.
-
One end of the hindgut is fixed to a stationary hook at the bottom of the chamber, while the other end is attached via a fine thread to an isometric force transducer. This transducer records changes in muscle tension.
-
-
Data Acquisition:
-
The preparation is allowed to equilibrate for 30-60 minutes until a stable rhythm of spontaneous contractions is established.
-
Baseline contraction frequency and amplitude are recorded using data acquisition software connected to the force transducer.
-
-
Peptide Application and Quantification:
-
To induce a consistent, strong contraction, a myostimulatory peptide like proctolin is often added to the bath at a fixed concentration.
-
Once the proctolin-induced contractions are stable, LMS is added to the bath in a cumulative manner, with increasing concentrations applied at set intervals.
-
The reduction in the amplitude and/or frequency of contractions is recorded for each concentration.
-
The inhibitory effect is quantified by measuring the decrease in contraction amplitude compared to the baseline. Dose-response curves are then generated to calculate the ED50 value.[2]
-
Below is a workflow diagram illustrating the key steps of the hindgut bioassay.
Signaling Pathway
This compound exerts its inhibitory effect by binding to a specific G-protein coupled receptor (GPCR) on the surface of muscle cells. This interaction triggers an intracellular signaling cascade that ultimately leads to muscle relaxation.
The LMS receptor is coupled to an inhibitory G-protein (Gαi). Upon peptide binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This action prevents the conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The resulting decrease in intracellular cAMP levels leads to a reduction in the activity of protein kinase A (PKA), which in turn affects downstream ion channels and contractile proteins, causing hyperpolarization and muscle relaxation.
The following diagram illustrates the this compound signaling pathway.
Conclusion
This compound and related myosuppressins are potent inhibitors of visceral muscle contraction across multiple insect orders, including Coleoptera and Blattodea. While direct comparisons of potency are limited by available data, existing studies consistently demonstrate myoinhibitory activity at nanomolar to sub-nanomolar concentrations. The standardized hindgut bioassay provides a reliable method for quantifying these effects, and the underlying GPCR-mediated signaling pathway, involving the inhibition of the adenylyl cyclase/cAMP system, is a key mechanism for this physiological response. Further cross-species studies providing standardized EC50 values would be invaluable for a more precise comparison of LMS activity and for advancing the development of novel, peptide-based insect control strategies.
References
- 1. Structure-activity relationships for inhibitory insect myosuppressins: contrast with the stimulatory sulfakinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New physiological activities of myosuppressin, sulfakinin and NVP-like peptide in Zophobas atratus beetle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndsu.edu [ndsu.edu]
Comparative Guide to the Inhibitory Action of Leucomyosuppressin on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leucomyosuppressin (LMS), an insect neuropeptide known for its potent inhibitory effects on synaptic transmission. We will objectively compare its performance with other inhibitory neuropeptides, supported by experimental data, and provide detailed methodologies for the key experiments cited.
Introduction to this compound (LMS)
This compound (pGlu-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2) is a member of the FMRFamide-related peptide family and is recognized for its myoinhibitory properties in insects. It plays a crucial role in regulating muscle contractions and has been shown to act as a neuromodulator at the neuromuscular junction (NMJ). The primary mechanism of LMS involves the presynaptic inhibition of neurotransmitter release, leading to a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs).
Comparative Analysis of Inhibitory Neuropeptides
The inhibitory effects of LMS on synaptic transmission are best understood when compared with other neuropeptides that exhibit similar functions. Here, we compare LMS with Allatostatins and other FMRFamide-related peptides, which are also known to modulate synaptic activity in invertebrates.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of these neuropeptides on synaptic transmission.
Table 1: Inhibitory Effects of this compound on Synaptic Transmission
| Neuropeptide | Preparation | Concentration | Effect | Reference |
| This compound (LMS) | Mealworm (Tenebrio molitor) Neuromuscular Junction | Submicromolar | Reversible attenuation of evoked transmitter release; decrease in quantum content. | [1] |
| This compound (LMS) | Cockroach (Leucophaea maderae) Hindgut | Not specified | Inhibition of visceral muscle contraction. | [1] |
Table 2: Comparative Inhibitory Effects of Alternative Neuropeptides
| Neuropeptide Family | Specific Peptide | Preparation | Concentration | Effect | Reference |
| Allatostatins | Allatostatin | Crab (Cancer borealis) Stomatogastric Neuromuscular Junction | Not specified | Decreases the gain of neuromuscular transmission. | [2] |
| Allatostatin | Isopod (Idotea) Skeletal Muscle | Not specified | Reduces amplitude of evoked excitatory junctional currents (presynaptic effect); reduces muscle contractions (postsynaptic effect). | [3] | |
| FMRFamide-Related Peptides | FMRFamide | Aplysia Sensory Neurons | Not specified | Increases the probability of K+ channel opening (inhibitory). | [4] |
| NSNFLRFa | Tenebrio molitor Heart | 10⁻⁵ M | Slight inhibition of heart contractions. | [5] |
Signaling Pathways and Mechanisms of Action
The inhibitory action of LMS is initiated by its binding to a specific G-protein coupled receptor (GPCR) on the presynaptic terminal. While the exact downstream signaling cascade is still under investigation, the presynaptic inhibition of neurotransmitter release strongly suggests the involvement of a Gi/o protein.
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway for this compound's inhibitory action.
This proposed pathway illustrates that upon binding of LMS to its receptor, the activated Gi/o protein inhibits voltage-gated calcium channels. This reduction in calcium influx at the presynaptic terminal leads to a decrease in the fusion of synaptic vesicles with the membrane, thereby inhibiting the release of neurotransmitters.
Experimental Protocols
The following is a detailed protocol for confirming the inhibitory action of a neuropeptide like LMS on synaptic transmission at an insect neuromuscular junction using sharp electrode electrophysiology.
Protocol: Intracellular Recording from Insect NMJ
1. Preparation of the Animal and Dissection:
-
Anesthetize a larva (e.g., Drosophila melanogaster or Tenebrio molitor) by placing it on ice.
-
Pin the larva, dorsal side up, onto a dissecting dish lined with Sylgard.
-
Make a dorsal midline incision and pin the body wall flaps to expose the central nervous system and body wall muscles.
-
Remove the internal organs carefully to visualize the muscles and innervating motor neurons.
-
Cut the motor nerves close to the ventral nerve cord to allow for stimulation.[6]
2. Electrophysiological Recording Setup:
-
Place the dissected preparation on the stage of an upright microscope and perfuse with an appropriate physiological saline (e.g., HL3.1 for Drosophila).[6]
-
Recording Electrode: Pull a sharp glass microelectrode from borosilicate glass to a resistance of 30-60 MΩ and backfill with 3 M KCl.[6]
-
Stimulating Electrode: Prepare a fire-polished glass suction electrode to gently hold and stimulate the cut motor nerve.[6]
-
Position the stimulating electrode near the motor nerve innervating the target muscle (e.g., muscle 6 in Drosophila larvae) and apply gentle suction.[6]
3. Data Acquisition:
-
Carefully impale a muscle fiber with the sharp recording electrode. A stable resting membrane potential of at least -60 mV is required for a healthy cell.[6]
-
Stimulate the motor nerve with brief current pulses (e.g., 0.1-0.3 ms) to evoke excitatory junctional potentials (EJPs).
-
Record baseline EJPs for a stable period before peptide application.
-
Record spontaneous miniature excitatory postsynaptic potentials (mEPSPs) to assess changes in quantal size.
4. Neuropeptide Application:
-
Prepare stock solutions of the neuropeptide (e.g., LMS) in distilled water and dilute to the final desired concentrations in the physiological saline on the day of the experiment.
-
Apply the neuropeptide to the preparation via bath application or a gravity-fed perfusion system, ensuring complete exchange of the saline.
-
Allow the peptide to incubate for a defined period (e.g., 5-10 minutes) before resuming EJP recordings.
-
To create a dose-response curve, apply increasing concentrations of the neuropeptide, with washout periods in between.
5. Data Analysis:
-
Measure the amplitude of the evoked EJPs before, during, and after peptide application.
-
Calculate the percentage of inhibition of the EJP amplitude for each concentration.
-
Analyze the frequency and amplitude of mEPSPs to distinguish between presynaptic (frequency change) and postsynaptic (amplitude change) effects.
Experimental Workflow Diagram
Caption: Workflow for electrophysiological analysis of neuropeptide effects.
Conclusion
This compound is a potent inhibitor of synaptic transmission at the insect neuromuscular junction, acting primarily through a presynaptic mechanism to reduce neurotransmitter release. Its effects are comparable to other inhibitory neuropeptides like Allatostatins, although the precise signaling pathways and dose-response characteristics can vary. The methodologies and comparative data presented in this guide provide a framework for researchers to further investigate the physiological roles of LMS and its potential as a target for novel insect control strategies.
References
- 1. librarysearch.williams.edu [librarysearch.williams.edu]
- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allatostatin modulates skeletal muscle performance in crustaceans through pre- and postsynaptic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques in the Bourque Lab [bourquelab.mcgill.ca]
- 5. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae - PMC [pmc.ncbi.nlm.nih.gov]
Leucomyosuppressin: A Universal Myoinhibitor in Insects? A Comparative Guide
While broadly recognized as a potent myoinhibitory neuropeptide in numerous insect species, emerging evidence suggests that the action of Leucomyosuppressin (LMS) is more nuanced than universally suppressive. This guide provides a comparative analysis of LMS activity across different insect orders and muscle tissues, presenting experimental data that challenge the notion of it being a true myoinhibitory peptide in all physiological contexts.
This compound (LMS), a decapeptide with the sequence pQDVDHVFLRFamide, was first isolated from the cockroach Leucophaea maderae. Since its discovery, it has been identified in a variety of insect orders, including Dictyoptera, Coleoptera, Diptera, and Lepidoptera. Its primary characterized role is the inhibition of muscle contractions, affecting both visceral and skeletal muscles. However, a closer examination of the available data reveals a spectrum of activity, ranging from potent inhibition to significantly reduced sensitivity, questioning its universal myoinhibitory nature.
Comparative Myoinhibitory Effects of this compound
The inhibitory potency of LMS varies considerably among different insect species and, perhaps more significantly, among different muscle tissues within the same insect. This differential sensitivity is a key factor in evaluating its role as a universal inhibitor.
| Insect Order | Species | Muscle Tissue | Observed Effect | Concentration for Max Response | Citation(s) |
| Dictyoptera | Leucophaea maderae | Foregut | Strong Inhibition | ~2.4 x 10⁻⁸ M | [1] |
| Hindgut | Strong Inhibition | ~2.4 x 10⁻⁸ M | [1] | ||
| Heart | Weak Inhibition (100-1000x less sensitive) | > 10⁻⁷ M | [1] | ||
| Oviduct | Very Weak Inhibition | > 10⁻⁷ M | [1] | ||
| Blattella germanica | Heart | Inhibition (dose-dependent reduction in frequency) | Not specified | ||
| Coleoptera | Tenebrio molitor | Neuromuscular Junction (skeletal) | Inhibition (attenuated glutamate release) | Submicromolar | [2] |
| Diptera | Stomoxys calcitrans | Visceral and Skeletal Muscles | Inhibition (general) | Not specified |
This data clearly demonstrates that while LMS is a potent inhibitor of gut motility in cockroaches, its effect on reproductive and cardiac tissues is markedly less pronounced[1]. This tissue-specific action suggests that the physiological role of LMS may be more complex than a simple, systemic muscle suppressant.
Is There Evidence for Non-Inhibitory or Excitatory Roles?
To date, peer-reviewed studies have not presented conclusive evidence of LMS acting as a myoexcitatory peptide in any insect. The vast majority of research underscores its inhibitory function. However, the significantly reduced sensitivity of certain muscle types, such as the oviduct and heart in Leucophaea maderae, could be interpreted as a near-neutral effect in a physiological context, where circulating concentrations of LMS might not be sufficient to elicit a significant response[1]. The absence of a documented excitatory role is a critical point; however, the lack of universal potent inhibition across all muscle types is equally important in defining its true physiological function.
Signaling Pathway of this compound
As a neuropeptide, this compound is understood to exert its effects by binding to a G protein-coupled receptor (GPCR) on the surface of muscle cells. While the specific receptor and its complete downstream signaling cascade have not been fully elucidated for all insects, the general mechanism for inhibitory GPCRs often involves the modulation of intracellular second messenger levels.
Figure 1: Hypothesized signaling pathway for this compound.
The binding of LMS to its receptor is thought to activate an inhibitory G-protein (Gi/o), which in turn inhibits adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, reduced activation of Protein Kinase A (PKA), and subsequent alterations in the phosphorylation state of ion channels, ultimately resulting in muscle hyperpolarization or reduced excitability and thus, inhibition of contraction.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Insect Visceral Muscle Bioassay
This protocol is adapted from standard methods for assessing the myotropic activity of neuropeptides on insect visceral muscles, such as the hindgut.
Figure 2: Workflow for an in vitro insect visceral muscle bioassay.
Materials:
-
Insect saline (e.g., Schneider's Drosophila Medium or a species-specific saline)
-
Dissection tools (forceps, scissors)
-
Organ bath with perfusion system
-
Isotonic force transducer
-
Data acquisition system
-
This compound stock solution
Procedure:
-
Dissect the hindgut from the insect in cold insect saline.
-
Carefully mount the tissue in the organ bath, which is maintained at a constant temperature (e.g., 25°C) and continuously perfused with oxygenated saline.
-
Attach one end of the hindgut to a fixed point and the other to an isotonic force transducer to record muscle contractions.
-
Allow the preparation to equilibrate for 30-60 minutes, or until a stable pattern of spontaneous contractions is observed.
-
Record the baseline contractile activity for at least 10 minutes.
-
Introduce LMS into the organ bath at a low concentration (e.g., 10⁻¹¹ M) and record the response for 5-10 minutes.
-
Perform a cumulative dose-response by adding increasing concentrations of LMS, allowing the response to stabilize at each concentration.
-
After the highest concentration, perform a washout by perfusing the organ bath with fresh saline to observe if the muscle activity returns to baseline.
-
Analyze the data by measuring the amplitude and frequency of contractions at each LMS concentration relative to the baseline.
Protocol 2: Semi-Isolated Insect Heart Bioassay
This protocol is based on methods developed for Drosophila melanogaster and can be adapted for other small insects to measure the effects of neuropeptides on heart rate.
Materials:
-
Adult insect saline (e.g., Adult Hemolymph-Like Saline)
-
Dissection platform (e.g., a Sylgard-filled petri dish)
-
Micropins
-
High-speed camera mounted on a microscope
-
This compound solution
Procedure:
-
Anesthetize the insect (e.g., on ice or with CO₂).
-
Dissect the insect ventrally in a drop of saline on the dissection platform to expose the dorsal heart. Use micropins to secure the cuticle.
-
Carefully remove the gut and other organs to get a clear view of the heart.
-
Allow the preparation to stabilize in fresh saline for 10-15 minutes.
-
Record a baseline video of the heart beating for 2-3 minutes.
-
Carefully replace the saline with a solution containing LMS at the desired concentration.
-
Immediately begin recording the heart's response to LMS for several minutes.
-
Perform a washout by replacing the LMS solution with fresh saline and record the recovery.
-
Analyze the videos to determine the heart rate (beats per minute) before, during, and after LMS application.
Conclusion
The classification of this compound as a "true" myoinhibitory peptide in all insects is an oversimplification. While it consistently demonstrates inhibitory effects on the visceral muscles of the digestive tract across multiple insect orders, its influence on other muscle systems, such as the heart and reproductive organs, can be significantly weaker. This tissue-specific differential sensitivity suggests that LMS plays a more modulatory and context-dependent role in insect physiology rather than acting as a blanket inhibitor of all muscle activity. The lack of evidence for any myoexcitatory role further refines our understanding of its function as primarily inhibitory, but not universally potent. Future research should focus on characterizing the LMS receptor and its signaling pathway in a wider range of insects and muscle tissues to fully unravel the complexities of this important neuropeptide.
References
Validating In Vitro Leucomyosuppressin Studies: A Comparative Guide for Physiological Relevance
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the physiological relevance of in vitro studies on Leucomyosuppressin (LMS), an insect neuropeptide known for its myoinhibitory properties. By objectively comparing in vitro and in vivo data and detailing experimental methodologies, this guide aims to bridge the gap between controlled laboratory experiments and the complex biological reality.
This compound (LMS) is a member of the FMRFamide-related peptide family and has been identified as a potent inhibitor of both visceral and skeletal muscle contractions in various insect species. In vitro studies have been instrumental in elucidating its fundamental mechanisms of action, primarily demonstrating its ability to inhibit evoked neurotransmitter release at the neuromuscular junction. However, translating these findings to a whole-organism context requires rigorous validation to ensure their physiological relevance. This guide outlines the key considerations, experimental approaches, and data required for this validation process.
Quantitative Comparison of In Vitro and In Vivo Data
A critical aspect of validating in vitro findings is the comparison of quantitative data obtained from both experimental settings. While specific EC50 and IC50 values for this compound are not extensively documented in publicly available literature, this section provides a template for how such data should be structured for effective comparison. The data presented below are illustrative examples based on typical findings for neuropeptide inhibitors of muscle contraction.
| Parameter | In Vitro Measurement | In Vivo Measurement | Methodological Considerations |
| Potency (IC50/EC50) | IC50 of ~15 µM for inhibition of evoked muscle contraction (e.g., Wortmannin on murine diaphragm)[1] | ED50 for reduction in muscle activity (e.g., suxamethonium on cat tibialis anterior)[2] | Differences in tissue accessibility, peptide degradation, and receptor density can significantly impact potency values between in vitro and in vivo systems. |
| Dose-Response Relationship | Concentration-dependent inhibition of neuromuscular transmission in isolated nerve-muscle preparations. | Dose-dependent reduction in locomotion or specific muscle-driven behaviors following injection. | The route of administration and pharmacokinetics in vivo can alter the effective concentration at the target site compared to direct application in vitro. |
| Receptor Binding Affinity (Kd) | High-affinity binding to receptors in membrane preparations (e.g., Ki of ~200 pM for leptin receptor)[3] | Not directly measurable in vivo. Inferred from dose-dependent physiological effects. | In vitro binding assays provide a direct measure of receptor interaction, while in vivo effects are a composite of binding, signaling, and physiological response. |
Experimental Protocols: Bridging In Vitro and In Vivo Worlds
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are key methodologies for studying this compound's effects.
In Vitro Neuromuscular Junction Assay
This protocol is designed to quantify the inhibitory effect of this compound on neuromuscular transmission in an isolated insect nerve-muscle preparation.
1. Dissection and Preparation:
- Isolate a suitable nerve-muscle preparation (e.g., from the mealworm, Tenebrio molitor) in an appropriate physiological saline solution.
- Pin the preparation in a recording chamber to allow for stable electrophysiological recordings.
2. Electrophysiological Recording:
- Use microelectrode current-clamp and voltage-clamp techniques to record excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) from the muscle fibers.
- Stimulate the motor nerve at a consistent frequency to evoke synaptic responses.
3. This compound Application:
- Establish a stable baseline recording of evoked responses.
- Perfuse the preparation with increasing concentrations of this compound.
- Record the changes in the amplitude and frequency of the evoked responses.
4. Data Analysis:
- Calculate the percentage inhibition of the EPSP/EPSC amplitude at each LMS concentration.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
In Vivo Behavioral Assay
This protocol assesses the physiological effect of this compound on insect behavior, such as locomotion.
1. Insect Rearing and Selection:
- Use a standardized insect model (e.g., fruit fly, Drosophila melanogaster, or cockroach, Diploptera punctata) reared under controlled conditions.
- Select healthy, age-matched adult insects for the experiment.
2. This compound Administration:
- Inject a precise volume of this compound solution or a vehicle control into the insect's hemocoel.
- Test a range of doses to establish a dose-response relationship.
3. Behavioral Monitoring:
- Place individual insects in an arena and record their locomotor activity using an automated tracking system.
- Quantify parameters such as distance moved, velocity, and periods of inactivity.
4. Data Analysis:
- Compare the locomotor activity of LMS-injected insects to the control group.
- Determine the effective dose (ED50) that causes a significant reduction in activity.
Signaling Pathway and Experimental Workflow
Understanding the molecular mechanisms downstream of receptor activation is crucial for validating the physiological relevance of in vitro findings.
This compound Signaling Pathway
While the specific G-protein coupled to the this compound receptor is yet to be definitively identified, neuropeptide receptors commonly signal through G-protein coupled receptor (GPCR) cascades. A plausible pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, or the modulation of intracellular calcium concentrations.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Validating In Vitro Studies
A systematic workflow is necessary to ensure that in vitro observations are predictive of in vivo outcomes. This involves a multi-step process from initial in vitro characterization to whole-organism physiological assessment.
References
- 1. Novel inhibition of contractility by wortmannin in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromuscular interactions between suxamethonium and magnesium sulphate in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and characterization of a putative high affinity human soluble leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different Leucomyosuppressin analogs in bioassays.
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of various Leucomyosuppressin (LMS) analogs in bioassays. The data presented is crucial for understanding the structure-activity relationships of these myoinhibitory neuropeptides and for the rational design of novel insect control agents.
This compound (LMS), a decapeptide with the sequence pQDVDHVFLRFamide, is a potent inhibitor of visceral muscle contractions in numerous insect species. Its ability to modulate muscle activity makes it and its analogs promising candidates for the development of targeted and environmentally benign insecticides. This guide summarizes the myoinhibitory activity of a series of LMS analogs, providing quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathway and experimental workflow.
Comparative Efficacy of this compound Analogs
The inhibitory effects of native this compound and its synthetic analogs were evaluated on the spontaneous contractions of the isolated hindgut of the cockroach, Leucophaea maderae. The following table summarizes the median effective dose (ED50) for each analog, providing a clear comparison of their potency. A lower ED50 value indicates a higher potency.
| Peptide Sequence | ED50 (M) |
| This compound (LMS) | ~1 x 10-10 |
| Asp-His-Val-Phe-Leu-Arg-Phe-NH2 | Same magnitude as LMS |
| Val-Phe-Leu-Arg-Phe-NH2 | Active, but less potent |
| Additional Analogs from Study | Specific ED50 values |
Note: The exact ED50 values for "Additional Analogs from Study" would be populated from the specific research paper if available. The information found indicates that the C-terminal heptapeptide maintains similar activity to the full LMS, while the C-terminal pentapeptide is the minimum active core but is less potent.[1]
Structure-Activity Relationship
The evaluation of a series of substitution analogs has delineated critical structural features for the myoinhibitory activity of this compound. The C-terminal pentapeptide, Val-Phe-Leu-Arg-Phe-NH2, has been identified as the active core required to elicit a myoinhibitory response in the cockroach hindgut bioassay.[1] However, for an activity of the same magnitude as the parent neuropeptide, the C-terminal heptapeptide fragment, Asp-His-Val-Phe-Leu-Arg-Phe-NH2, is necessary.[1] Notably, the branched, hydrophobic residues at position 6 (Valine) and particularly at position 8 (Leucine) are crucial for the peptide's inhibitory function.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparison of this compound analog efficacy.
Isolated Cockroach Hindgut Bioassay
This in vitro bioassay is a standard method for quantifying the myoinhibitory or myostimulatory activity of neuropeptides and their analogs on insect visceral muscle.
1. Animal Model: Adult male cockroaches, Leucophaea maderae, are used for this assay.
2. Dissection and Preparation:
- The cockroach is anesthetized, and the entire digestive tract is carefully dissected in a saline solution.
- The hindgut is isolated and cleaned of any adhering tissues.
- One end of the hindgut is attached to a fixed hook at the bottom of an organ bath, while the other end is connected to an isotonic force transducer.
3. Experimental Setup:
- The prepared hindgut is suspended in a temperature-controlled organ bath (typically 10 ml volume) containing an appropriate physiological saline solution.
- The saline is continuously aerated to ensure tissue viability.
- The force transducer is connected to a data acquisition system to record the spontaneous contractions of the hindgut muscle.
4. Bioassay Procedure:
- The hindgut preparation is allowed to equilibrate in the organ bath for a period of 30-60 minutes, during which a stable pattern of spontaneous contractions should be established.
- Test solutions of this compound or its analogs are prepared in a range of concentrations.
- Aliquots of the test solutions are added to the organ bath in a cumulative or non-cumulative manner.
- The response of the hindgut to each concentration is recorded. The primary endpoints are a decrease in the amplitude and/or frequency of the spontaneous contractions.
- After each application, the organ bath is thoroughly washed with fresh saline to remove the test compound and allow the muscle to return to its baseline activity.
5. Data Analysis:
- The percentage of inhibition of muscle contraction is calculated for each concentration of the analog.
- A dose-response curve is plotted with the log of the concentration on the x-axis and the percentage of inhibition on the y-axis.
- The median effective dose (ED50), which is the concentration of the analog that produces 50% of the maximal inhibition, is determined from the dose-response curve.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Generalized signaling pathway for this compound.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Leucomyosuppressin
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Leucomyosuppressin, a neuropeptide used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
I. Understanding the Nature of this compound
II. Core Principles of Peptide Waste Management
The fundamental strategy for managing laboratory waste is to maximize safety and minimize environmental impact.[5] This involves a hierarchy of practices: pollution prevention, reuse or redistribution, treatment and recycling, and finally, disposal.[5] For a research peptide like this compound, the focus will be on proper inactivation and disposal.
All personnel handling this compound waste must be trained in the institution's specific waste management procedures and relevant regulations.[6]
III. Step-by-Step Disposal Procedures
The following procedures provide a general framework. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[6][7]
1. Risk Assessment:
Before beginning any work that will generate this compound waste, a risk assessment should be conducted. This should consider the concentration of the peptide, the volume of waste, and the potential for aerosolization.
2. Segregation of Waste:
Proper waste segregation is crucial.[5] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, empty vials, plasticware (e.g., pipette tips), and paper towels.[6]
-
Liquid Waste: Includes unused stock solutions, experimental solutions, and contaminated buffers.
-
Sharps Waste: Includes needles, syringes, and scalpel blades contaminated with this compound.[6]
3. Decontamination and Inactivation:
The primary goal of decontamination is to denature the peptide, rendering it biologically inactive.
For Liquid Waste:
-
Chemical Inactivation: A common and effective method is to treat the liquid waste with a solution that will hydrolyze or denature the peptide.
-
Method: Add a sufficient volume of 1 M sodium hydroxide (NaOH) or 1 M hydrochloric acid (HCl) to the liquid waste to achieve a final concentration of at least 0.1 M. Allow the mixture to stand for at least one hour to ensure complete inactivation. Neutralize the pH of the solution to between 5 and 11.5 before disposal down the sanitary sewer, if permitted by local regulations.[8] Always flush with copious amounts of water.[8]
-
Alternative: Treatment with a 10% bleach solution for at least 30 minutes is another effective method for denaturing peptides. However, be aware of the potential for hazardous reactions with other chemicals in the waste stream.
-
For Solid Waste:
-
Surface Decontamination: Wipe down all surfaces and equipment contaminated with this compound with a 10% bleach solution or another appropriate disinfectant.
-
Disposal of Contaminated Items: Place all contaminated solid waste, including PPE, into a designated biohazard bag or container.[9]
4. Final Disposal:
-
Liquid Waste: After inactivation and neutralization, check with your institution's EHS guidelines for disposal. In many cases, small quantities of inactivated and neutralized peptide solutions can be poured down the drain with plenty of water.[8]
-
Solid Waste: Place sealed biohazard bags containing contaminated solid waste into the appropriate regulated medical waste or biohazardous waste stream for pickup by a certified waste vendor.[7][10]
-
Sharps Waste: All sharps must be placed in a designated, puncture-resistant sharps container.[6][9] When the container is 2/3 to 3/4 full, it should be sealed and disposed of as regulated medical waste.[9]
-
Empty Vials: Empty vials that contained this compound should be managed according to institutional policies. Some guidelines recommend triple rinsing the container, collecting the rinsate as hazardous waste, and then disposing of the "empty" container in the regular trash after removing or defacing the label.[5]
IV. Quantitative Data Summary
| Parameter | Guideline | Citation |
| Inactivation Concentration (Chemical) | Final concentration of at least 0.1 M NaOH or HCl | N/A |
| Inactivation Time (Chemical) | Minimum of 1 hour | N/A |
| Inactivation with Bleach | 10% bleach solution for at least 30 minutes | N/A |
| pH for Drain Disposal (if permitted) | Between 5 and 11.5 | [8] |
| Sharps Container Fill Level | 2/3 to 3/4 full | [9] |
V. Experimental Protocol: Chemical Inactivation of this compound Liquid Waste
-
Preparation: In a designated chemical fume hood, wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Collection: Collect all liquid waste containing this compound in a chemically resistant container (e.g., a high-density polyethylene bottle).
-
Inactivation:
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) to the waste container to achieve a final concentration of 0.1 M. For example, add 100 mL of 1 M NaOH to 900 mL of peptide waste.
-
Alternatively, slowly add a 1 M solution of hydrochloric acid (HCl) to achieve a final concentration of 0.1 M.
-
-
Incubation: Loosely cap the container and let it stand for at least one hour at room temperature to allow for complete peptide denaturation.
-
Neutralization:
-
If using NaOH, neutralize the solution by slowly adding 1 M HCl while monitoring the pH with a calibrated pH meter.
-
If using HCl, neutralize the solution by slowly adding 1 M NaOH.
-
Adjust the pH to a range of 5 to 11.5.
-
-
Disposal:
-
Consult your institution's EHS guidelines. If permitted, pour the neutralized solution down the sanitary sewer, followed by a large volume of running water.
-
If drain disposal is not permitted, label the container as "Inactivated this compound Waste" and arrange for pickup by your institution's hazardous waste management service.
-
VI. Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Caption: Conceptual pathway of this compound inactivation.
References
- 1. Peptide hormone - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 7. Lab Related Waste | Center for Neuroscience Health and Safety [cnssafety.ucdavis.edu]
- 8. su.se [su.se]
- 9. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. lsu.edu [lsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
